molecular formula C9H12N2O5S B1335010 2-Thiopseudouridine CAS No. 59464-18-5

2-Thiopseudouridine

Cat. No.: B1335010
CAS No.: 59464-18-5
M. Wt: 260.27 g/mol
InChI Key: DDHOXEOVAJVODV-GBNDHIKLSA-N
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Description

2-Thiopepseudouridine is a synthetic uridine derivative designed for advanced biochemical and biophysical research. This compound is postulated to integrate the structural features of two critical RNA modifications: the sulfur substitution at the 2-position of uracil, found in 2-thiouridine, and the carbon-carbon glycosidic bond that defines pseudouridine (Ψ). In RNA oligonucleotides, 2-thiouridine is known to favor the 3'-endo sugar conformation, which enhances the stability of RNA duplexes . Pseudouridine, the most abundant RNA modification, introduces an additional hydrogen bond donor and improves base stacking, leading to significant stabilization of RNA structure . Researchers can utilize 2-Thiopseudouridine to probe the mechanisms of translational fidelity and efficiency, investigate the thermodynamic stability of functional RNA domains, and study frameshift suppression. Its application is particularly valuable in the synthesis of engineered tRNAs and mRNAs, where it may contribute to increased stability and altered translational activity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOXEOVAJVODV-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974864
Record name 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59464-18-5
Record name 2-Thiopseudouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Thiopseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Thiopseudouridine (s²Ψ) is a modified nucleoside, an isomer of 2-thiouridine where the ribose sugar is attached to the C5 position of the 2-thiouracil base via a C-C glycosidic bond, in contrast to the N1-C1' bond found in standard ribonucleosides. This structural distinction, inherited from its parent compound pseudouridine (the "fifth nucleoside"), imparts unique conformational and base-pairing properties. The presence of a sulfur atom at the C2 position further modulates its electronic and steric characteristics, influencing RNA structure, stability, and biological function. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, intended for researchers in chemistry, molecular biology, and drug development.

Core Chemical Properties

The basic chemical identifiers and physical properties of this compound are summarized below. It is important to note that while core identification data is available, specific experimental values for properties like pKa and solubility are not widely reported for this compound itself. Therefore, data from the closely related N-glycosidic isomer, 2-thiouridine, is provided for comparative context.

PropertyValueReference
IUPAC Name 5-(β-D-Ribofuranosyl)-2-thiouracil
Synonyms 2-thio-pseudo-U, 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one[1]
CAS Number 59464-18-5[1]
Chemical Formula C₉H₁₂N₂O₅S[1]
Molecular Weight 260.27 g/mol [1]
Exact Mass 260.04700 u[1]
Melting Point Data not available
Boiling Point Data not available
pKa (N3-H) ~8.1 (Estimated based on 2-thiouridine)
Solubility Likely soluble in DMSO, DMF, and aqueous buffers (based on 4-thiouridine)
Spectroscopic and Analytical Characteristics

Spectroscopic data for this compound is not extensively published. The following table provides expected values based on analyses of 2-thiouridine and pseudouridine derivatives, which are structurally similar.

TechniqueObservationReference
UV-Vis Spectroscopy λmax ≈ 273 nm in H₂O (similar to 2-thiouridine)
¹H NMR Spectroscopy Ribose protons (δ 3.5-6.0 ppm), pyrimidine H6 proton. Imino proton (N3-H) expected at low field (δ > 12 ppm).
¹³C NMR Spectroscopy Thiocarbonyl (C2) signal expected at low field (δ ≈ 175-190 ppm).
Mass Spectrometry Isomeric with 2-thiouridine ("mass-silent"). Identification in RNA fragments typically requires chemical derivatization to introduce a mass tag on the pseudouridine base.

Mass Spectrometry Analysis

The identification of pseudouridine and its derivatives within RNA sequences by mass spectrometry is a non-trivial challenge because the C-C glycosidic bond makes it a "mass-silent" isomer of its corresponding N-glycosidic nucleoside. Consequently, this compound has the same mass as 2-thiouridine. Standard mass spectrometric analysis of RNA fragments will not distinguish between the two.

To overcome this, chemical derivatization methods are employed. Reagents such as N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide p-tosylate (CMCT) or acrylonitrile selectively react with the pseudouridine base, adding a specific mass tag (252 Da for CMCT, 53 Da for acrylonitrile). By comparing the mass spectra of RNA fragments before and after derivatization, the presence and location of pseudouridine residues can be determined.

Diagram 1: Mass Spectrometry Workflow for this compound Identification RNA RNA containing s²Ψ Digest RNase Digestion RNA->Digest Fragments Oligonucleotide Fragments Digest->Fragments Derivatize Chemical Derivatization (e.g., CMCT) Fragments->Derivatize MS1 LC-MS Analysis (Before Derivatization) Fragments->MS1 Tagged_Fragments Mass-Tagged Fragments Derivatize->Tagged_Fragments MS2 LC-MS Analysis (After Derivatization) Tagged_Fragments->MS2 Compare Compare Spectra & Identify Mass Shift MS1->Compare MS2->Compare

Caption: Workflow for identifying this compound in RNA via mass spectrometry.

Experimental Protocols

Synthesis of Pseudouridine Derivatives (General Protocol)

Objective: To synthesize a protected pseudouridine precursor. This protocol is adapted from methodologies for creating pseudouridine and its derivatives.

Materials:

  • Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • A suitable pyrimidine precursor (e.g., 5-bromo-2,4-bis(trimethylsilyloxy)pyrimidine)

  • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

  • Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄)

  • Reagents for deprotection (e.g., sodium methoxide in methanol, aqueous ammonia)

  • Silica gel for column chromatography

Methodology:

  • Preparation of the Pyrimidine Base: The uracil precursor is silylated to enhance its solubility and reactivity. For example, uracil is refluxed with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

  • Glycosylation (C-C Bond Formation): The protected ribose derivative and the silylated pyrimidine are dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon). The solution is cooled (e.g., to 0°C), and a Lewis acid catalyst (e.g., SnCl₄) is added dropwise. The reaction is stirred and allowed to warm to room temperature, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography to isolate the protected pseudouridine.

  • Deprotection: The protecting groups (e.g., benzoyl groups on the ribose) are removed. This is typically achieved by treatment with a base, such as sodium methoxide in methanol, followed by neutralization.

  • Thionation: The resulting pseudouridine is then subjected to a thionation reaction to convert the C2 carbonyl group to a thiocarbonyl. This can be achieved using reagents like Lawesson's reagent in a suitable solvent like anhydrous dioxane or pyridine. The reaction progress is monitored by TLC or HPLC.

  • Final Purification: The final this compound product is purified, typically by column chromatography or preparative HPLC.

Diagram 2: Generalized Synthetic Pathway for this compound cluster_ribose Ribose Preparation cluster_pyrimidine Pyrimidine Preparation Ribose D-Ribose Protected_Ribose Protected Ribose (e.g., benzoylated) Ribose->Protected_Ribose Protection Glycosylation Glycosylation (C-C Bond Formation) + Lewis Acid Protected_Ribose->Glycosylation Uracil 5-Halogenated Uracil Protected_Uracil Silylated Uracil Uracil->Protected_Uracil Silylation Protected_Uracil->Glycosylation Protected_PseudoU Protected Pseudouridine Glycosylation->Protected_PseudoU Deprotection Deprotection Protected_PseudoU->Deprotection Pseudouridine Pseudouridine (Ψ) Deprotection->Pseudouridine Thionation Thionation (e.g., Lawesson's Reagent) Pseudouridine->Thionation Final_Product This compound (s²Ψ) Thionation->Final_Product

Caption: Generalized workflow for the chemical synthesis of this compound.

Biological Significance and Reactivity

Role in RNA Structure and Function The biological importance of this compound can be inferred from the distinct roles of its constituent modifications: the C-C glycosidic bond of pseudouridine and the 2-thio group of 2-thiouridine.

  • Structural Stabilization: Pseudouridine introduces an additional hydrogen bond donor at the N1 position and enhances base stacking, which can stabilize RNA secondary and tertiary structures. The 2-thio modification is known to further enhance the stability of duplexes, particularly A-U base pairs, by promoting a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. The combination of these features in this compound is expected to confer significant conformational rigidity and thermal stability to RNA structures.

  • Codon Recognition: In transfer RNA (tRNA), 2-thiouridine derivatives are often found at the wobble position (position 34) of the anticodon. The 2-thio modification helps to restrict base pairing, favoring recognition of A over G in the third position of the mRNA codon, thereby ensuring translational fidelity. It is plausible that this compound, if present in a similar context, would serve a comparable role in fine-tuning codon-anticodon interactions.

Chemical Reactivity The primary site of chemical reactivity in this compound, beyond the standard ribose hydroxyl groups, is the C2-thiocarbonyl group. This group is susceptible to:

  • Oxidative Desulfurization: The thiocarbonyl group can be oxidized, leading to the removal of sulfur and its replacement with an oxygen atom, converting the nucleoside back to pseudouridine. This reaction can occur under conditions of oxidative stress.

  • Alkylation: The sulfur atom is a soft nucleophile and can be alkylated by various electrophiles.

  • Phosphoramidite Chemistry: For incorporation into synthetic oligonucleotides, the ribose hydroxyl groups are protected, and a phosphoramidite moiety is added to the 3'-hydroxyl group. Care must be taken during the subsequent oxidation step in solid-phase synthesis, as standard iodine-based oxidants can lead to desulfurization. Milder oxidizing agents, such as tert-butyl hydroperoxide, are often used to preserve the thiocarbonyl group.

References

The Unseen Architect: A Technical Guide to the Discovery and History of 2-Thiopseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology, the four canonical bases of RNA—adenine, guanine, cytosine, and uracil—form the fundamental alphabet of the genetic code. However, the functional diversity and regulatory complexity of RNA are vastly expanded by a rich tapestry of post-transcriptional modifications. Among these, 2-thiopseudouridine (s²Ψ) represents a fascinating, albeit less-studied, modified nucleoside. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound, drawing upon the wealth of knowledge from its constituent modifications: 2-thiolation and pseudouridylation. While direct research on this compound is nascent, this guide consolidates available information and extrapolates from well-studied analogues to provide a foundational resource for researchers in RNA biology and therapeutic development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the independent discoveries of its parent modifications. Pseudouridine (Ψ), the C-glycosidic isomer of uridine, was the first modified nucleoside to be identified in RNA in the 1950s, earning it the moniker "the fifth nucleoside"[1][2]. Its discovery opened the floodgates to the field of epitranscriptomics. The 2-thio modification of uridine (s²U) was later identified as a critical component of transfer RNA (tRNA), particularly at the wobble position of the anticodon, where it plays a crucial role in the fidelity and efficiency of translation[3][4].

The existence of this compound has been noted in the context of hyper-modified nucleosides in tRNA, particularly in mammalian mitochondria. For instance, 5-taurinomethyl-2-thiouridine (τm⁵s²U) is found at the wobble position of human mitochondrial tRNAs for lysine, glutamic acid, and glutamine, where it is essential for accurate decoding[5]. While the base is a uridine derivative, the principles of its synthesis and function provide a framework for understanding this compound. The direct discovery and characterization of this compound as a distinct molecular entity are not well-documented in a single landmark paper but have emerged from the systematic analysis of tRNA modifications over the past few decades.

Physicochemical Properties and Quantitative Data

The introduction of a sulfur atom at the 2-position and the C-glycosidic linkage of pseudouridine significantly influence the physicochemical properties of the nucleoside. These modifications impact sugar pucker conformation, hydrogen bonding capabilities, and ultimately, the stability of RNA duplexes.

Impact on RNA Duplex Stability
ModificationDuplex PartnerΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tₘ (°C)
Uridine (U)Adenine (A)-10.0-47.7-12019.0
2-Thiouridine (s²U)Adenine (A)-10.5-45.5-11330.7
Uridine (U)Guanine (G)----
2-Thiouridine (s²U)Guanine (G)Destabilized---

Table 1: Thermodynamic data for the formation of RNA duplexes containing uridine versus 2-thiouridine. The data highlights the stabilizing effect of the 2-thio modification in a U:A base pair. Data is extrapolated from studies on 2-thiouridine as a direct analogue.

Spectroscopic Properties

The thiocarbonyl group at the C2 position introduces unique spectroscopic signatures.

  • UV Spectroscopy: 2-thiouridine exhibits a characteristic shift in its UV absorption spectrum to longer wavelengths compared to uridine. This property is useful for its detection and quantification.

  • NMR Spectroscopy: The 2-thio group influences the chemical shifts of adjacent protons in the nucleobase and the ribose sugar. ¹H NMR studies of 2-thiopyrimidine nucleosides show a preference for the C3'-endo conformation of the sugar pucker, which contributes to the conformational rigidity of the RNA backbone.

While a specific, detailed NMR data table for isolated this compound is not available in the reviewed literature, the expected chemical shifts can be inferred from the analysis of 2-thiouridine and pseudouridine.

Experimental Protocols

Chemical Synthesis of this compound Phosphoramidite (Proposed Pathway)

Proposed Key Steps:

  • Synthesis of Pseudouridine: Start with a protected ribose derivative and a suitable uracil precursor to form the C-glycosidic bond, followed by deprotection to yield pseudouridine.

  • Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of pseudouridine are protected with standard protecting groups (e.g., TBDMS, DMT).

  • Thiolation of the C2 Carbonyl: The protected pseudouridine is then subjected to thiolation. A common reagent for this is Lawesson's reagent or P₄S₁₀ in a suitable solvent like pyridine.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite building block.

  • Purification: The final product is purified using column chromatography.

This proposed pathway is based on standard methodologies for the synthesis of 2-thiouridine and other modified nucleosides.

Incorporation into Oligonucleotides

Once the this compound phosphoramidite is synthesized, it can be incorporated into RNA oligonucleotides using standard solid-phase phosphoramidite chemistry. A key consideration is the oxidation step. The use of standard iodine/water oxidants can lead to desulfurization. Therefore, a milder oxidizing agent, such as tert-butyl hydroperoxide, is recommended to preserve the thiocarbonyl group.

Biological Significance and Biosynthesis

Role in tRNA Function

The presence of 2-thiouridine derivatives at the wobble position of tRNA is critical for maintaining the fidelity of translation. The 2-thio group restricts the wobble pairing with guanosine, thereby ensuring the correct codon is read. In the context of human mitochondrial tRNAs, the hypermodification τm⁵s²U is essential for preventing translational errors that can lead to mitochondrial diseases. It is highly probable that this compound, when present in tRNA, would serve a similar function in fine-tuning codon recognition and stabilizing the tRNA structure.

Biosynthesis of this compound (Hypothesized Pathway)

A specific biosynthetic pathway for this compound has not been elucidated. However, it is likely a multi-step process involving the sequential action of pseudouridine synthases and 2-thiouridine synthesis enzymes.

Hypothesized Biosynthetic Workflow:

Biosynthesis_Workflow Uridine_tRNA Uridine in pre-tRNA PUS Pseudouridine Synthase (PUS) Uridine_tRNA->PUS Isomerization Pseudouridine_tRNA Pseudouridine in tRNA Thiolation_Enzymes 2-Thiouridine Synthesis Machinery (e.g., MnmA) Pseudouridine_tRNA->Thiolation_Enzymes Thiolation s2Psi_tRNA This compound in tRNA PUS->Pseudouridine_tRNA Thiolation_Enzymes->s2Psi_tRNA E_coli_Thiouridine_Pathway cluster_Sulfur_Activation Sulfur Activation cluster_Sulfur_Relay Sulfur Relay cluster_tRNA_Modification tRNA Modification Cysteine L-Cysteine IscS IscS (Cysteine Desulfurase) Cysteine->IscS IscS_S IscS-Persulfide IscS->IscS_S Sulfur Activation TusA TusA IscS_S->TusA Sulfur Transfer TusBCD TusBCD Complex TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Thiouridylase) TusE->MnmA s2U_tRNA 2-Thiouridine in tRNA MnmA->s2U_tRNA Thiolation AMP_PPi AMP + PPi MnmA->AMP_PPi tRNA Uridine in tRNA tRNA->MnmA ATP ATP ATP->MnmA

References

The Pivotal Role of 2-Thio-Modifications in Transfer RNA: A Deep Dive into Translational Fidelity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the accuracy and efficiency of protein synthesis. Among these, 2-thio-modifications of uridine, particularly 2-thiouridine (s²U) and its derivatives, located at the wobble position (34) of the anticodon loop, play a critical role in maintaining translational fidelity. This technical guide provides a comprehensive overview of the function of these modifications, with a primary focus on the well-characterized 2-thiouridine and a discussion on the closely related, yet less understood, 2-thiopseudouridine (s²Ψ). We will delve into the structural and thermodynamic contributions of the 2-thio group to codon recognition, summarize key quantitative data, and provide detailed experimental protocols for the study of these modified nucleosides. This document aims to be a valuable resource for researchers in molecular biology, drug discovery, and translational medicine.

Introduction: The Landscape of tRNA Modifications

Transfer RNAs are central players in translation, acting as adaptor molecules that decode the messenger RNA (mRNA) codon sequence into a specific amino acid sequence. To perform this function with high fidelity, tRNAs undergo extensive post-transcriptional modifications. These modifications are critical for tRNA folding, stability, and recognition by aminoacyl-tRNA synthetases and the ribosome.

One of the most crucial locations for modification is the anticodon loop, especially the wobble position (nucleoside 34). Modifications at this position are pivotal in defining the decoding properties of the tRNA, ensuring correct codon-anticodon pairing and preventing frameshift errors. Among the over 100 known tRNA modifications, sulfur-containing nucleosides, or "thionucleosides," are of particular importance. The substitution of an oxygen atom with a sulfur atom at the C2 position of uridine results in 2-thiouridine (s²U), a modification that significantly impacts the biophysical properties of the nucleoside and, consequently, the function of the tRNA.

While 2-thiouridine has been extensively studied, the existence and function of this compound (s²Ψ), a thiolated version of the common tRNA modification pseudouridine (Ψ), is less characterized in scientific literature. This guide will primarily focus on the established roles of 2-thiouridine in translational fidelity and will extrapolate the potential functions and significance of this compound based on the known principles of thio-modifications and pseudouridylation.

The Core Function of 2-Thiouridine (s²U) in Translational Fidelity

The presence of a 2-thio group on uridine at the wobble position has profound implications for the accuracy of translation. Its primary functions include:

  • Enhanced Codon-Anticodon Stability: The 2-thio modification significantly increases the thermodynamic stability of the codon-anticodon interaction, particularly for U:A base pairs. This enhanced stability is crucial for the efficient recognition of cognate codons.[1]

  • Restriction of Wobble Pairing: The C2-sulfur atom of s²U disfavors the formation of non-canonical "wobble" base pairs with guanosine (G) at the third codon position.[2] This steric and electronic constraint forces a more rigid conformation of the anticodon loop, thereby preventing misreading of codons.

  • Prevention of Frameshifting: By ensuring a stable and accurate interaction between the tRNA and the mRNA on the ribosome, s²U modifications help to maintain the correct reading frame during translation. The absence of this modification has been linked to increased rates of frameshift errors.[3]

  • Structural Stabilization of tRNA: The 2-thio group contributes to the overall structural integrity of the tRNA molecule, particularly in thermophilic organisms where it helps to maintain the correct L-shaped tertiary structure at high temperatures.[4]

A Note on this compound (s²Ψ)

While this compound is commercially available as a chemical compound, its natural occurrence in tRNA and its biological function have not been extensively documented in peer-reviewed literature. Pseudouridine (Ψ), the most abundant RNA modification, is known to enhance the structural stability of RNA by providing an additional hydrogen bond donor and improving base stacking.

Based on the known functions of the 2-thio group and pseudouridine, we can hypothesize the potential roles of s²Ψ:

  • Enhanced Structural Rigidity: The combination of the C-glycosidic bond of pseudouridine and the 2-thio modification would likely create a highly rigid nucleoside, further restricting the conformational flexibility of the anticodon loop.

  • Fine-tuning of Codon Recognition: The specific electronic and steric properties of s²Ψ could lead to a unique pattern of codon recognition, potentially further refining the fidelity of translation for specific codons.

Further research, including mass spectrometry-based identification in native tRNA and in vitro translation assays with s²Ψ-modified tRNA, is necessary to elucidate the precise functions of this intriguing modification.

Quantitative Data on 2-Thio-Modification Effects

The impact of 2-thiouridine on the thermodynamics of RNA duplex stability has been quantified. These data are crucial for understanding the molecular basis of its role in enhancing translational fidelity.

Duplex Modification ΔG° (kcal/mol) at 25°C ΔH° (kcal/mol) TΔS° (kcal/mol) at 25°C Reference
RNA Duplex with U:A pairUnmodified Uridine-10.0-47.7-37.7
RNA Duplex with s²U:A pair2-Thiouridine-10.5-45.5-35.0
RNA Duplex with U:U mismatchUnmodified Uridine-8.18-64.3-56.12
RNA Duplex with s²U:U mismatch2-Thiouridine-9.05-55.0-45.95

Table 1: Thermodynamic parameters for the formation of RNA duplexes containing uridine or 2-thiouridine. The data demonstrates that 2-thiolation enhances the stability of both cognate U:A pairs and U:U mismatches.

Pentamer Duplex Modification Melting Temperature (Tm) in °C Reference
Gs²UUUC:GmAmAmAmCm2-Thiouridine30.7
GUUUC:GmAmAmAmCmUnmodified Uridine19.0
Gs⁴UUUC:GmAmAmAmCm4-Thiouridine14.5

Table 2: Melting temperatures (Tm) of pentamer RNA duplexes. The duplex containing 2-thiouridine shows a significantly higher melting temperature, indicating greater stability compared to the unmodified and 4-thiouridine-containing duplexes.

Signaling Pathways and Logical Relationships

The biosynthesis of 2-thiouridine is a complex enzymatic process that is functionally and evolutionarily linked to the ubiquitin-like post-translational modification system.

Biosynthesis_of_2_Thiouridine cluster_sulfur_activation Sulfur Activation cluster_sulfur_transfer Sulfur Transfer Cascade cluster_tRNA_modification tRNA Modification Cysteine Cysteine Cysteine_Desulfurase Cysteine Desulfurase (e.g., IscS, Nfs1) Cysteine->Cysteine_Desulfurase Sulfur Source Persulfide Enzyme-bound Persulfide Cysteine_Desulfurase->Persulfide Activates Sulfur_Carrier Sulfur Carrier Proteins (e.g., TusA, Tum1) Persulfide->Sulfur_Carrier Transfers Sulfur Ubl_System Ubiquitin-like System (e.g., Urm1, TtuB) Sulfur_Carrier->Ubl_System Delivers Sulfur Thiocarboxylate Thiocarboxylated Intermediate Ubl_System->Thiocarboxylate Forms Modification_Enzyme Modification Enzyme (e.g., MnmA, Ncs6/Ncs2) Thiocarboxylate->Modification_Enzyme Sulfur Donor tRNA tRNA with Uridine at position 34 tRNA->Modification_Enzyme s2U_tRNA tRNA with 2-Thiouridine Modification_Enzyme->s2U_tRNA Modifies

Biosynthesis of 2-Thiouridine in tRNA.

This pathway illustrates the multi-step process, starting from the activation of sulfur from cysteine, followed by its transfer through a cascade of carrier proteins, and finally its incorporation into the uridine base on the tRNA molecule by a specific modification enzyme.

Experimental Protocols

In Vitro Transcription of tRNA

This protocol allows for the synthesis of unmodified tRNA, which can then be used as a substrate for in vitro modification studies or as a control in functional assays.

Materials:

  • Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 5 mM DTT, 1 mM spermidine).

  • RNase inhibitor.

  • DNase I.

Procedure:

  • Set up the transcription reaction in a final volume of 50 µL:

    • 1 µg of linearized DNA template.

    • 5 µL of 10x transcription buffer.

    • 5 µL of 10 mM rNTP mix.

    • 1 µL of RNase inhibitor.

    • 2 µL of T7 RNA polymerase.

    • Nuclease-free water to 50 µL.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the transcribed tRNA using phenol:chloroform extraction and ethanol precipitation, or by using a commercial RNA purification kit.

  • Resuspend the purified tRNA in nuclease-free water and quantify its concentration by UV spectrophotometry.

Ribosome Filter Binding Assay

This assay is used to measure the binding affinity of tRNA to the ribosome-mRNA complex.

Materials:

  • Purified 70S ribosomes (or 80S for eukaryotes).

  • mRNA with a codon of interest.

  • Aminoacylated tRNA (cognate and non-cognate), which can be radiolabeled (e.g., with ³²P) for detection.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂).

  • Nitrocellulose and charged nylon membranes.

  • Vacuum filtration apparatus.

Procedure:

  • Incubate ribosomes with an excess of mRNA in binding buffer at 37°C for 10 minutes to form the ribosome-mRNA complex.

  • Add varying concentrations of the radiolabeled aminoacyl-tRNA to the ribosome-mRNA complexes.

  • Incubate the binding reactions at 37°C for 30 minutes to allow equilibrium to be reached.

  • Filter the reactions through a stacked nitrocellulose and charged nylon membrane under vacuum. The nitrocellulose membrane binds ribosomes and any associated tRNA, while the charged nylon membrane captures unbound tRNA.

  • Wash the filters with cold binding buffer to remove non-specifically bound tRNA.

  • Quantify the radioactivity on both membranes using a scintillation counter or phosphorimager.

  • Calculate the fraction of bound tRNA at each concentration and determine the dissociation constant (Kd) by fitting the data to a binding curve.

Filter_Binding_Assay cluster_preparation Preparation cluster_binding Binding Reaction cluster_filtration Filtration cluster_analysis Analysis Ribosome Ribosome Complex Ribosome-mRNA-tRNA Complex Ribosome->Complex mRNA mRNA mRNA->Complex tRNA Radiolabeled tRNA tRNA->Complex Free_tRNA Unbound tRNA tRNA->Free_tRNA Nitrocellulose Nitrocellulose Filter (binds complex) Complex->Nitrocellulose Nylon Nylon Filter (binds free tRNA) Free_tRNA->Nylon Quantification Quantify Radioactivity Nitrocellulose->Quantification Nylon->Quantification Kd_Calculation Calculate Kd Quantification->Kd_Calculation

Workflow for Ribosome Filter Binding Assay.
Mass Spectrometry for Modified Nucleoside Analysis

Mass spectrometry (MS) is a powerful technique for the identification and quantification of tRNA modifications.

Materials:

  • Purified tRNA sample.

  • Nuclease P1.

  • Bacterial alkaline phosphatase.

  • LC-MS/MS system.

Procedure:

  • Digest the purified tRNA to single nucleosides by incubating with nuclease P1 and alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the modified nucleosides based on their specific mass-to-charge (m/z) ratio and fragmentation pattern. For 2-thiouridine, the sulfur atom results in a characteristic mass shift compared to uridine.

  • Quantify the abundance of the modified nucleoside relative to its unmodified counterpart or other canonical nucleosides.

Implications for Drug Development

The critical role of tRNA modifications in translational fidelity makes the enzymes involved in these modification pathways attractive targets for the development of novel therapeutics.

  • Antimicrobials: As the machinery for tRNA modification can differ between bacteria and eukaryotes, targeting bacterial-specific modification enzymes offers a promising strategy for developing new antibiotics with high selectivity.

  • Anticancer Agents: Dysregulation of tRNA modification has been implicated in various cancers. Targeting the enzymes responsible for these modifications could be a novel approach to inhibit the proliferation of cancer cells, which often have a high demand for protein synthesis.

  • Modulation of Protein Expression: The ability to control translational fidelity by targeting tRNA modifications could have applications in the treatment of genetic diseases caused by nonsense or frameshift mutations, potentially by promoting read-through or translational recoding.

Conclusion

2-Thio-modifications of uridine in tRNA are not mere decorations but are fundamental to the accuracy and efficiency of protein synthesis. 2-Thiouridine, through its unique structural and thermodynamic properties, ensures precise codon recognition and maintains the reading frame, thereby safeguarding the integrity of the proteome. While the specific role of this compound remains an open area of investigation, its study holds the potential to reveal even more sophisticated mechanisms of translational control. A deeper understanding of these modifications and the enzymes that install them will continue to provide valuable insights into fundamental biological processes and open new avenues for therapeutic intervention.

References

The Structural Influence of 2-Thiopseudouridine on RNA Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of ribonucleic acid (RNA) plays a pivotal role in fine-tuning its structure and function. Among the myriad of known modifications, 2-thiopseudouridine (s²Ψ), a derivative of pseudouridine (Ψ), has garnered significant attention for its profound impact on RNA conformation and stability. This technical guide provides an in-depth analysis of the structural consequences of incorporating s²Ψ into RNA oligonucleotides. It summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual representations of the underlying chemical structures and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of RNA biology, chemical biology, and therapeutic development.

Introduction

RNA molecules are not merely passive carriers of genetic information; they are dynamic entities whose functions are intricately linked to their three-dimensional structures. Post-transcriptional modifications are crucial in expanding the chemical diversity of the four canonical RNA bases, thereby modulating RNA folding, stability, and interactions with other molecules. This compound, a sulfur-containing analog of pseudouridine, is a naturally occurring modification found in various RNA species, including transfer RNA (tRNA). Its presence has been shown to confer specific structural properties to RNA, influencing codon recognition and the overall efficiency and fidelity of translation. Understanding the structural impact of s²Ψ is therefore critical for elucidating the fundamental principles of RNA biology and for the rational design of RNA-based therapeutics and diagnostics.

The Chemical Basis of this compound's Structural Impact

The unique structural properties of this compound stem from the substitution of the oxygen atom at the C2 position of the uracil base with a sulfur atom. This seemingly subtle change has significant electronic and steric consequences.

Chemical Structures

The fundamental difference between uridine, pseudouridine, and this compound lies in the glycosidic bond and the modification at the C2 position.

G cluster_uridine Uridine (U) cluster_pseudouridine Pseudouridine (Ψ) cluster_s2U This compound (s²Ψ) U Psi s2U

Figure 1: Chemical structures of Uridine, Pseudouridine, and this compound.

Quantitative Analysis of Structural Effects

The incorporation of this compound into RNA duplexes leads to measurable changes in their thermodynamic stability and conformational properties.

Thermodynamic Stabilization

The replacement of uridine with this compound generally results in a significant increase in the thermal stability of RNA duplexes. This is quantified by the melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.

RNA Duplex Sequence (5'-3')ModificationComplementary Strand (5'-3')Tm (°C)ΔTm (°C) vs. UnmodifiedReference
GU UUCUnmodifiedGmAmAmAmCm19.0-[1][2]
Gs²U UUC2-ThiouridineGmAmAmAmCm30.7+11.7[1][2]
Gs⁴U UUC4-ThiouridineGmAmAmAmCm14.5-4.5[1]

Table 1: Melting temperatures (Tm) of modified and unmodified RNA pentamer duplexes. The data clearly indicates that the 2-thio modification provides substantial stabilization compared to the unmodified and 4-thio-modified counterparts.

Further thermodynamic parameters, including changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide deeper insights into the driving forces behind this stabilization. Isothermal titration calorimetry (ITC) and UV thermal denaturation are common techniques to determine these values.

DuplexModificationΔG°ITC (kcal/mol)ΔH°ITC (kcal/mol)TΔS°ITC (kcal/mol)Reference
U:A pairUnmodified-10.0-47.7-37.7
s²U:A pair2-Thiouridine-10.5-45.5-35.0
U:U mismatchUnmodified-7.24-9.14-1.9
s²U:U mismatch2-Thiouridine-8.65-14.7-6.05

Table 2: Thermodynamic parameters for RNA duplex formation at 25°C. The stabilization effect of s²U is evident in the more favorable Gibbs free energy. Interestingly, this stabilization is entropic in origin, suggesting that s²U pre-organizes the single-stranded RNA for hybridization.

Conformational Preferences

The enhanced stability conferred by this compound is largely attributed to its strong preference for a C3'-endo sugar pucker conformation. This conformation is characteristic of A-form RNA helices and leads to a more ordered and rigid structure. Molecular dynamics simulations and NMR spectroscopy have shown that the presence of s²U can induce a C3'-endo pucker in neighboring uridine residues as well. This pre-organization of the single-stranded RNA into an A-form geometry reduces the entropic penalty of duplex formation.

Experimental Protocols

The characterization of this compound's structural impact relies on a combination of chemical synthesis and biophysical techniques.

Synthesis of this compound-Modified Oligonucleotides

The synthesis of RNA oligonucleotides containing this compound is typically achieved using automated solid-phase phosphoramidite chemistry.

Figure 2: General workflow for the synthesis of s²Ψ-modified RNA.

Key Methodological Considerations:

  • Oxidation: A critical step in the synthesis of thiolated oligonucleotides is the oxidation of the phosphite triester to a phosphate triester. Standard iodine/water/pyridine oxidizing agents can lead to the loss of the sulfur atom from the 2-thiouridine base. Therefore, alternative oxidizing agents such as tert-butyl hydroperoxide are employed to prevent this side reaction.

  • Deprotection: Deprotection of the synthesized oligonucleotide must be carried out under mild basic conditions (e.g., methylamine in ethanol/DMSO) to avoid degradation of the modified base.

UV Thermal Denaturation

UV thermal denaturation is a widely used method to determine the melting temperature (Tm) of nucleic acid duplexes.

G cluster_uv_melting UV Thermal Denaturation Protocol prepare_sample Prepare RNA Duplex Sample in Buffer spectrophotometer Place in UV-Vis Spectrophotometer with Temperature Control prepare_sample->spectrophotometer heating Slowly Heat Sample (e.g., 0.5 °C/min) spectrophotometer->heating measure_absorbance Monitor Absorbance at 260 nm heating->measure_absorbance melting_curve Plot Absorbance vs. Temperature (Melting Curve) measure_absorbance->melting_curve tm_determination Determine Tm (First Derivative Maximum) melting_curve->tm_determination

Figure 3: Experimental workflow for UV thermal denaturation.

The principle behind this technique is that the absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex denatures into single strands (hyperchromic effect). The Tm is the temperature at the midpoint of this transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining high-resolution structural information about RNA in solution.

Key NMR Experiments:

  • 1D Imino Proton Spectra: The imino protons of uracil and guanine are involved in Watson-Crick base pairing and are protected from exchange with the solvent. Their chemical shifts and line widths provide information about the stability of the duplex.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the RNA.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to measure scalar couplings between protons, which can be used to determine the sugar pucker conformation (C2'-endo vs. C3'-endo).

A study on a pentamer RNA sequence, Gs²UUUC, utilized 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiments to confirm an A-form helical conformation. Imino proton NMR studies also corroborated the stability order of s²U > U > s⁴U, as indicated by proton exchange rates, chemical shift differences, and NH proton linewidths.

Impact on RNA Function and Therapeutic Applications

The structural rigidity and enhanced stability conferred by this compound have significant implications for RNA function. In the context of tRNA, the s²U modification at the wobble position of the anticodon loop is thought to restrict conformational flexibility, thereby ensuring accurate codon recognition.

The unique properties of s²Ψ are also being harnessed for therapeutic applications. For instance, the incorporation of s²Ψ into small interfering RNAs (siRNAs) can enhance their thermal stability and gene-silencing activity. Furthermore, the use of modified nucleosides, including s²Ψ, in messenger RNA (mRNA) vaccines has been a key strategy to increase mRNA stability and reduce its immunogenicity.

Conclusion

This compound exerts a profound and predictable structural impact on RNA conformation. Its inherent preference for a C3'-endo sugar pucker pre-organizes the RNA backbone into an A-form helix, leading to a significant increase in the thermodynamic stability of RNA duplexes. This stabilization is primarily entropic in nature. The ability to chemically synthesize s²Ψ-modified oligonucleotides, coupled with powerful biophysical techniques such as UV thermal denaturation and NMR spectroscopy, has provided a detailed understanding of these effects at the molecular level. This knowledge is not only fundamental to our understanding of RNA biology but also provides a rational basis for the design of next-generation RNA-based therapeutics and biotechnological tools. As research in the epitranscriptome continues to expand, the structural and functional roles of this compound and other modified nucleosides will undoubtedly remain a fertile area of investigation.

References

The Thermodynamic Landscape of 2-Thiopseudouridine-Containing RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of RNA nucleosides is a critical mechanism for regulating RNA structure, stability, and function. Among the over 100 known modifications, those involving sulfur, such as 2-thiolation, and isomerization, such as pseudouridylation, are of particular interest due to their significant impact on the biophysical properties of RNA. This technical guide focuses on the thermodynamic stability of RNA containing 2-thiopseudouridine (s²Ψ), a doubly modified nucleoside.

Thermodynamic Stability of 2-Thiouridine (s²U) Containing RNA

The substitution of the oxygen atom at the C2 position of uridine with a sulfur atom to form 2-thiouridine has profound effects on RNA duplex stability. Generally, 2-thiolation is known to stabilize U:A Watson-Crick base pairs while destabilizing U:G wobble pairs.[1][2] This enhanced specificity is crucial for the fidelity of protein translation, where s²U is often found in the anticodon loop of tRNAs.[3][4]

The stabilizing effect of s²U is primarily entropic in origin, which is thought to arise from the preorganization of the single-stranded RNA containing the modification into an A-form helical geometry.[1] This preorganization reduces the entropic penalty of duplex formation.

Quantitative Thermodynamic Data for s²U-Containing RNA Duplexes

The following tables summarize the thermodynamic parameters for RNA duplexes containing s²U in various contexts, as determined by Isothermal Titration Calorimetry (ITC) and UV thermal denaturation experiments.

Table 1: Thermodynamic Parameters of RNA Duplex Formation for s²U:A and U:A Pairs

DuplexΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Tₘ (°C)
5'-uagcU cc-3' • 3'-aucgA gg-5'-10.0-47.7-37.7-
5'-uagcs²U cc-3' • 3'-aucgA gg-5'-10.5-45.5-35.0-
5'-CUGAU GUAG-3' • 3'-GACUA CAUC-5'-13.5-68.0-0.20350.8
5'-CUGAs²U GUAG-3' • 3'-GACUA CAUC-5'-14.9-80.4-0.22052.9

Data for the first two entries were obtained from ITC experiments at 25°C. Data for the last two entries were derived from Van't Hoff analysis of UV melting curves.

Table 2: Thermodynamic Parameters of RNA Duplex Formation for s²U and U Mismatches

DuplexΔG°₂₅ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tₘ (°C)
5'-CUGAU GUAG-3' • 3'-GACUU CAUC-5'-9.5-66.2-19031.8
5'-CUGAs²U GUAG-3' • 3'-GACUU CAUC-5'-11.5-74.5-21139.5
5'-CUGAU GUAG-3' • 3'-GACUs²U CAUC-5'-11.7-74.0-20940.3
5'-CUGAs²U GUAG-3' • 3'-GACUs²U CAUC-5'-12.7-73.4-20345.4
5'-uagcU cc-3' • 3'-aucgU gg-5'-8.18-64.3--
5'-uagcs²U cc-3' • 3'-aucgU gg-5'-9.05-55.0--

Data for the first four entries were derived from Van't Hoff analysis of UV melting curves. Data for the last two entries were obtained from ITC experiments at 25°C.

Thermodynamic Stability of Pseudouridine (Ψ) Containing RNA

Pseudouridine (Ψ), an isomer of uridine, is the most abundant modified nucleoside in RNA. It is known to enhance the structural stability of RNA. The presence of an additional hydrogen bond donor in the Hoogsteen edge of the base and improved base stacking interactions contribute to the increased stability of Ψ-containing RNA duplexes.

Quantitative Thermodynamic Data for Ψ-Containing RNA Duplexes

The following table presents the average thermodynamic contributions of internal and terminal Ψ-A pairs compared to U-A pairs.

Table 3: Average Change in Thermodynamic Parameters upon U to Ψ Substitution in A-U Base Pairs

Position of ΨAverage ΔΔG°₃₇ (kcal/mol)
Internal-1.7
Terminal-1.0

Data derived from optical melting experiments.

Projected Thermodynamic Stability of this compound (s²Ψ) Containing RNA

Based on the individual contributions of 2-thiolation and pseudouridylation, it is reasonable to hypothesize that the incorporation of this compound into an RNA duplex would have a significant stabilizing effect, likely exceeding that of either modification alone.

  • Enhanced Stacking and Preorganization: The 2-thio modification promotes a C3'-endo sugar pucker, which favors an A-form helical geometry and preorganizes the single strand for duplex formation. Pseudouridine also enhances base stacking. The combination of these effects in s²Ψ would likely lead to a substantial reduction in the entropic penalty of hybridization, resulting in a more favorable free energy of duplex formation.

  • Altered Hydrogen Bonding: While the Watson-Crick face of pseudouridine is identical to uridine, the additional N1-H donor in the major groove can participate in tertiary interactions or form water-mediated contacts, further stabilizing the RNA structure. The impact of the 2-thio group on the hydrogen bonding potential of the pseudouridine base would require further investigation.

  • Pairing Specificity: Given that s²U enhances specificity for adenosine and disfavors pairing with guanosine, it is highly probable that s²Ψ would exhibit similar or even more pronounced base-pairing fidelity.

Experimental Protocols

The thermodynamic data presented in this guide are primarily obtained through UV-monitored thermal denaturation and Isothermal Titration Calorimetry (ITC).

UV-Monitored Thermal Denaturation

This technique measures the change in UV absorbance of an RNA solution as a function of temperature. As the duplex melts into single strands, the absorbance at 260 nm increases (hyperchromicity).

Methodology:

  • Sample Preparation: RNA oligonucleotides are synthesized, purified (e.g., by HPLC), and quantified by UV-Vis spectrophotometry. Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 1 M NaCl, 20 mmol sodium cacodylate, 0.5 mmol Na₂EDTA, pH 7.0).

  • Melting Experiment: The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1 °C/min) in a spectrophotometer equipped with a thermoprogrammer.

  • Data Analysis: The melting temperature (Tₘ), the temperature at which 50% of the duplex is denatured, is determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are obtained by fitting the melting curves to a two-state model and by performing a Van't Hoff analysis, where the reciprocal of the Tₘ is plotted against the natural logarithm of the total RNA concentration.

UV Thermal Denaturation Workflow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation: The two interacting RNA strands are prepared in identical buffer solutions to minimize heats of dilution. One strand (the titrant) is loaded into a syringe, and the other (the titrate) is placed in the sample cell of the calorimeter.

  • Titration: A series of small, precise injections of the titrant into the sample cell is performed at a constant temperature. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the association constant (Kₐ), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equation: ΔG° = -RTln(Kₐ) = ΔH° - TΔS°.

Isothermal Titration Calorimetry Workflow
Ancillary Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information on RNA duplexes in solution. Imino proton NMR can be used to monitor the formation and stability of base pairs.

  • Circular Dichroism (CD) Spectroscopy: Used to confirm the overall conformation of the RNA duplex (typically A-form). CD melts can also monitor the thermal denaturation of RNA.

Conclusion and Future Directions

While direct experimental data on the thermodynamic stability of this compound-containing RNA is currently lacking, the extensive research on 2-thiouridine and pseudouridine provides a strong foundation for predicting its properties. The combined effects of 2-thiolation and pseudouridylation are expected to result in a significant stabilization of RNA duplexes, with enhanced base-pairing specificity.

For researchers and drug development professionals, s²Ψ represents a potentially valuable modification for enhancing the stability and specificity of RNA-based therapeutics, such as siRNAs and antisense oligonucleotides. Future studies should focus on the chemical synthesis of s²Ψ-containing oligonucleotides and their thermodynamic characterization using the experimental protocols detailed in this guide. Such research will be crucial for fully elucidating the thermodynamic landscape of this intriguing modified nucleoside and harnessing its potential for therapeutic applications.

References

The In Vivo Biosynthesis of 2-Thiopseudouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

This technical guide provides a comprehensive overview of the in vivo biosynthesis of 2-thiopseudouridine (s²Ψ), a modified nucleoside found in transfer RNA (tRNA). While direct evidence for a dedicated biosynthetic pathway is limited, the current scientific consensus points towards a sequential modification process. This involves the initial isomerization of a uridine (U) to a pseudouridine (Ψ) residue within the tRNA molecule, followed by a subsequent thiolation at the C2 position of the pseudouridine base. This guide details the enzymatic players, reaction mechanisms, quantitative data, and experimental protocols relevant to both the pseudouridylation and 2-thiolation pathways, primarily focusing on the well-characterized systems in Escherichia coli. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RNA modification and its implications.

Introduction

Post-transcriptional modifications of tRNA are crucial for its structural integrity, stability, and function in protein synthesis. This compound is a rare modified nucleoside that combines two distinct modifications: the isomerization of uridine to pseudouridine and the substitution of the oxygen atom at the C2 position with a sulfur atom. These modifications are known to fine-tune the decoding properties of the anticodon loop and stabilize the tRNA structure. This guide will explore the sequential biosynthetic pathway hypothesized for the formation of this compound.

The Sequential Biosynthesis Pathway of this compound

The formation of this compound is proposed to occur in two distinct enzymatic steps:

  • Pseudouridylation: A specific uridine residue within a tRNA molecule is converted to pseudouridine by a pseudouridine synthase (PUS).

  • 2-Thiolation: The newly formed pseudouridine is then recognized as a substrate by the 2-thiouridine synthesis machinery, which catalyzes the transfer of a sulfur atom to the C2 position of the base.

This compound Biosynthesis Pathway cluster_0 Step 1: Pseudouridylation cluster_1 Step 2: 2-Thiolation Uridine in tRNA Uridine in tRNA Pseudouridine in tRNA Pseudouridine in tRNA Uridine in tRNA->Pseudouridine in tRNA Pseudouridine Synthase (PUS) This compound in tRNA This compound in tRNA Pseudouridine in tRNA->this compound in tRNA 2-Thiouridine Synthesis Machinery (IscS, TusA-E, MnmA)

A high-level overview of the proposed sequential biosynthesis of this compound.

Step 1: Pseudouridylation

Pseudouridine is the most abundant RNA modification and is synthesized by the isomerization of uridine residues in a pre-existing RNA chain. This reaction is catalyzed by a family of enzymes known as pseudouridine synthases (PUSs). These enzymes are highly specific for their target uridine residues.

Enzymology of Pseudouridine Synthases

PUS enzymes recognize specific structural motifs in their target RNA and catalyze the cleavage of the N1-C1' glycosidic bond of a uridine, followed by a 180-degree rotation of the uracil base and the formation of a new C5-C1' carbon-carbon bond. This reaction does not require any cofactors.

Pseudouridylation Mechanism Uridine Uridine N1-C1' bond cleavage N1-C1' bond cleavage Uridine->N1-C1' bond cleavage PUS enzyme Uracil base rotation (180°) Uracil base rotation (180°) N1-C1' bond cleavage->Uracil base rotation (180°) C5-C1' bond formation C5-C1' bond formation Uracil base rotation (180°)->C5-C1' bond formation Pseudouridine Pseudouridine C5-C1' bond formation->Pseudouridine

The general mechanism of uridine isomerization to pseudouridine by PUS enzymes.

Step 2: 2-Thiolation in E. coli

The 2-thiolation of uridine (and putatively pseudouridine) at position 34 of tRNA in E. coli is a complex process that involves a sulfur relay system. This system mobilizes sulfur from L-cysteine and transfers it to the target nucleoside. The key protein players are the cysteine desulfurase IscS, the sulfur-carrier proteins TusA, TusB, TusC, TusD, and TusE, and the terminal thiouridylase MnmA.

The Sulfur Relay Cascade
  • Sulfur Mobilization: IscS, a pyridoxal phosphate (PLP)-dependent enzyme, abstracts the sulfur from L-cysteine, forming a persulfide on its active site cysteine residue.

  • Sulfur Transfer to TusA: The persulfide sulfur is then transferred to the conserved cysteine of TusA.

  • Transfer to the TusBCD Complex: TusA delivers the sulfur to the TusBCD complex, where it is accepted by a cysteine residue on the TusD subunit.

  • Transfer to TusE: The sulfur is then relayed from TusD to TusE.

  • Final Transfer to MnmA: TusE transfers the persulfide to a catalytic cysteine residue in MnmA.

  • Thiolation of tRNA: MnmA, an ATP-dependent enzyme, first adenylates the C2 position of the target uridine (or pseudouridine) in the tRNA. This is followed by a nucleophilic attack by the persulfide on MnmA, leading to the formation of 2-thiouridine (or this compound) and the release of AMP.

E_coli_2_Thiolation_Pathway L-Cysteine L-Cysteine IscS IscS L-Cysteine->IscS Sulfur donor TusA TusA IscS->TusA Persulfide transfer TusBCD TusBCD TusA->TusBCD Persulfide transfer TusE TusE TusBCD->TusE Persulfide transfer MnmA MnmA TusE->MnmA Persulfide transfer tRNA(s²Ψ) tRNA(s²Ψ/s²U) MnmA->tRNA(s²Ψ) AMP_PPi AMP + PPi MnmA->AMP_PPi tRNA(Ψ) tRNA(Ψ/U) tRNA(Ψ)->MnmA ATP ATP ATP->MnmA

The 2-thiolation sulfur relay pathway in E. coli.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes in the 2-thiolation pathway in E. coli. Data for the Tus proteins and MnmA are limited in the literature.

EnzymeOrganismSubstrateKmkcatReference
IscSE. coliL-Cysteine~2.7 µM~8.5 min-1

Experimental Protocols

This section provides detailed methodologies for the purification of the key enzymes, the in vitro reconstitution of the 2-thiolation reaction, and the analysis of the modified nucleosides.

Recombinant Protein Expression and Purification (General Protocol)

The following is a general protocol for the expression and purification of His-tagged Tus proteins and MnmA from E. coli.

Protein_Purification_Workflow Transformation Transform E. coli BL21(DE3) with expression vector Culture Grow culture to OD600 ~0.6-0.8 Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cells in lysis buffer and sonicate Harvest->Lysis Clarification Centrifuge to pellet cell debris Lysis->Clarification IMAC Apply supernatant to Ni-NTA column Clarification->IMAC Wash Wash column with wash buffer IMAC->Wash Elution Elute protein with elution buffer Wash->Elution Dialysis Dialyze protein into storage buffer Elution->Dialysis Analysis Analyze purity by SDS-PAGE Dialysis->Analysis

A typical workflow for the purification of His-tagged proteins.

Buffers and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

Procedure:

  • Transform E. coli BL21(DE3) cells with the appropriate expression plasmid.

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with 10-20 column volumes of wash buffer.

  • Elute the protein with 5-10 column volumes of elution buffer.

  • Dialyze the eluted protein against storage buffer.

  • Analyze the purity of the protein by SDS-PAGE.

In Vitro Reconstitution of 2-Thiolation

This protocol describes the in vitro reconstitution of the 2-thiolation of a tRNA substrate.

Reaction Components:

  • Purified IscS (1-2 µM)

  • Purified TusA (5-10 µM)

  • Purified TusBCD complex (1-2 µM)

  • Purified TusE (5-10 µM)

  • Purified MnmA (1-2 µM)

  • tRNA substrate (with or without pseudouridine) (5-10 µM)

  • L-cysteine (1 mM)

  • ATP (1 mM)

  • MgCl₂ (5 mM)

  • DTT (1 mM)

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl

Procedure:

  • Set up the reaction mixture in the specified reaction buffer.

  • Add all protein components except MnmA and the tRNA substrate.

  • Initiate the sulfur relay by adding L-cysteine and incubate for 10-15 minutes at 37°C.

  • Add MnmA, the tRNA substrate, and ATP to start the thiolation reaction.

  • Incubate the reaction for 1-2 hours at 37°C.

  • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

  • Separate the phases by centrifugation and precipitate the tRNA from the aqueous phase with ethanol. 8

The Isomeric Edge: A Technical Guide to 2-Thiopseudouridine and Pseudouridine in RNA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA introduce a remarkable layer of complexity to the flow of genetic information, influencing RNA structure, stability, and function in profound ways. Among the more than 170 known RNA modifications, pseudouridine (Ψ), the so-called "fifth nucleoside," has garnered significant attention for its widespread presence and diverse biological roles. This technical guide delves into the fundamental differences between pseudouridine and a rarer, but functionally intriguing, related modification: 2-thiopseudouridine (s²Ψ). Due to the limited direct research on this compound, this document will draw comparative insights from the well-characterized 2-thiouridine (s²U) modification, assuming that the properties of s²Ψ represent a composite of the individual effects of the 2-thio and pseudouridine modifications. We will explore their distinct chemical structures, biosynthetic pathways, and impacts on RNA thermodynamics and function, with a focus on translation. This guide provides structured data, detailed experimental protocols, and visual workflows to empower researchers in the fields of RNA biology and therapeutic development.

Introduction: The Landscape of Uridine Isomers and Thiolated Analogs

Uridine, a fundamental component of RNA, is subject to a variety of post-transcriptional modifications that expand its functional repertoire. Pseudouridine (Ψ) is an isomer of uridine where the uracil base is attached to the ribose via a C-C glycosidic bond instead of the canonical N-C bond[1][2][3][4][5]. This seemingly subtle change has significant consequences for RNA structure and function. The introduction of a sulfur atom at the C2 position of the uracil ring gives rise to 2-thiouridine (s²U), a modification known to fine-tune codon-anticodon interactions in tRNA. The combination of these two modifications, this compound (s²Ψ), represents a unique structural and functional entity within the epitranscriptome.

Core Chemical and Structural Differences

The fundamental differences between pseudouridine and this compound lie in their atomic composition and the resulting electronic and steric properties of the nucleobase.

FeaturePseudouridine (Ψ)This compound (s²Ψ) (inferred from s²U)
Chemical Formula C₉H₁₂N₂O₆C₉H₁₂N₂O₅S
Molecular Weight 244.20 g/mol 260.26 g/mol
Glycosidic Bond C1'-C5C1'-C5
Modification at C2 Carbonyl group (C=O)Thiocarbonyl group (C=S)
Key Structural Feature C-C glycosidic bond, additional N1-H donorC-C glycosidic bond, thiocarbonyl at C2
Sugar Pucker Preference C3'-endoPredominantly C3'-endo (inferred from s²U)
Hydrogen Bonding Extra N1-H donor for potential H-bondsAltered H-bonding potential at C2 position

Biosynthetic Pathways: Distinct Enzymatic Machineries

The synthesis of pseudouridine and 2-thiouridine in RNA are catalyzed by distinct sets of enzymes, highlighting their separate regulatory control within the cell. The biosynthesis of this compound is not well-characterized, but it is plausible that it involves a sequential action of pseudouridine synthases and 2-thiouridine synthesis enzymes.

Biosynthesis of Pseudouridine (Ψ)

Pseudouridine is synthesized by a large family of enzymes called pseudouridine synthases (PUS) . These enzymes recognize specific uridine residues in target RNAs and catalyze the isomerization reaction. There are two main classes of PUS enzymes:

  • RNA-guided PUS (H/ACA box snoRNPs): These complexes use a guide RNA to direct the catalytic subunit (e.g., dyskerin in humans) to the target uridine.

  • Standalone PUS: These enzymes directly recognize the sequence and structural motifs of their target RNAs.

Pseudouridine_Biosynthesis cluster_precursor Precursor RNA cluster_enzymes Enzymatic Machinery cluster_product Modified RNA Uridine_in_RNA Uridine in pre-RNA PUS_enzyme Pseudouridine Synthase (PUS) Uridine_in_RNA->PUS_enzyme Substrate Recognition Pseudouridine_in_RNA Pseudouridine (Ψ) in mature RNA PUS_enzyme->Pseudouridine_in_RNA Isomerization Guide_RNA H/ACA guide RNA (for some PUS) Guide_RNA->PUS_enzyme Targeting

Figure 1. Biosynthesis of Pseudouridine.
Biosynthesis of 2-Thiouridine (s²U)

The biosynthesis of 2-thiouridine is a more complex, multi-step process that involves sulfur relay systems. In eukaryotes, the key players include the Elongator complex and the URM1 pathway enzymes (Uba4, Urm1, Ncs2/Ncs6).

Thiouridine_Biosynthesis cluster_precursor Precursor RNA & Sulfur Source cluster_enzymes Enzymatic Machinery cluster_product Modified RNA Uridine_in_tRNA Uridine in tRNA Thiolase Thiolase Enzyme (e.g., Ncs2/Ncs6) Uridine_in_tRNA->Thiolase Substrate Cysteine Cysteine Sulfur_Relay Sulfur Relay System (e.g., URM1 pathway) Cysteine->Sulfur_Relay Sulfur Donor Sulfur_Relay->Thiolase Activated Sulfur Thiouridine_in_tRNA 2-Thiouridine (s²U) in tRNA Thiolase->Thiouridine_in_tRNA Thiolation

Figure 2. Biosynthesis of 2-Thiouridine.

Impact on RNA Duplex Stability: A Thermodynamic Comparison

Both pseudouridine and 2-thiouridine are known to enhance the thermodynamic stability of RNA duplexes, but through different mechanisms.

Thermodynamic ParameterPseudouridine (Ψ)2-Thiouridine (s²U)
Effect on Tₘ Increases Tₘ of RNA duplexesSignificantly increases Tₘ of RNA duplexes
ΔG°₃₇ (kcal/mol) More negative (more stable) than U-A pairs. On average, internal Ψ-A pairs are ~1.7 kcal/mol more stable than U-A pairs.More negative (more stable) than U-A pairs. Duplex formation is more favorable by ~0.5 kcal/mol for s²U:A compared to U:A.
Enthalpic Contribution (ΔH°) FavorableFavorable, but the stabilizing effect is primarily entropic
Entropic Contribution (ΔS°) FavorableThe stabilizing effect is largely entropic, likely due to pre-organization of the single-stranded RNA
Mechanism of Stabilization Enhanced base stacking and additional hydrogen bonding opportunities via the N1-H group.Pre-organization of the single-stranded RNA conformation and increased stacking interactions. The larger, more polarizable sulfur atom contributes to enhanced stacking.

Functional Consequences in Translation

The modifications at the wobble position of tRNAs are critical for accurate and efficient decoding of mRNA codons. Both pseudouridine and 2-thiouridine play important roles in this process.

Functional AspectPseudouridine (Ψ)2-Thiouridine (s²U)
Codon Recognition Can influence codon recognition and translational fidelity, though the effects are context-dependent.Restricts wobble pairing, enhancing the specificity for A-ending codons and discriminating against G-ending codons.
Translational Fidelity Can decrease translational fidelity by allowing near-cognate tRNA recognition. The absence of Ψ in the anticodon stem-loop can affect frameshifting and stop codon readthrough in a species-specific manner.Increases translational fidelity by enforcing Watson-Crick pairing at the wobble position.
Translational Efficiency Can either enhance or impede translation elongation depending on the context.Generally enhances translational efficiency by promoting stable codon-anticodon pairing.
Ribosome Binding Can affect tRNA binding to the ribosome.Strengthens the interaction between the tRNA anticodon and the mRNA codon in the ribosomal A-site.

Experimental Protocols

Chemical Synthesis of Modified RNA Oligonucleotides

Protocol: Solid-Phase Phosphoramidite Synthesis of RNA containing Ψ or s²U

This protocol outlines the general steps for synthesizing RNA oligonucleotides with site-specific incorporation of pseudouridine or 2-thiouridine using an automated DNA/RNA synthesizer.

  • Phosphoramidite Preparation:

    • Obtain commercially available 5'-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite or 5'-DMT-2'-O-TBDMS-2-thiouridine-3'-CE-phosphoramidite.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) under an inert atmosphere (e.g., argon).

  • Automated Solid-Phase Synthesis:

    • Program the desired RNA sequence into the synthesizer, specifying the position of the modified nucleotide.

    • The synthesis cycle for each nucleotide addition consists of four main steps:

      • Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

      • Coupling: Addition of the next phosphoramidite, activated by an activator (e.g., 5-ethylthiotetrazole), to the free 5'-hydroxyl group.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution). For s²U-containing oligonucleotides, a milder oxidizing agent may be required to prevent sulfur oxidation.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the solid support (e.g., CPG) and remove the protecting groups from the phosphates and nucleobases. A common reagent for this is a mixture of aqueous ammonia and methylamine (AMA).

    • Remove the 2'-O-TBDMS protecting groups using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

  • Purification:

    • Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).

Analysis of Modified RNA

Protocol: Mass Spectrometry Analysis of Pseudouridine and 2-Thiouridine

Mass spectrometry is a powerful tool for identifying and quantifying RNA modifications.

  • RNA Digestion:

    • Digest the purified RNA sample into single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the resulting nucleosides using reversed-phase HPLC.

    • Analyze the eluting nucleosides using a tandem mass spectrometer.

    • For Pseudouridine (Ψ): As Ψ is an isomer of U, it cannot be distinguished by mass alone. Therefore, chemical derivatization (e.g., with CMCT) that specifically reacts with Ψ can be used to introduce a mass tag. Alternatively, collision-induced dissociation (CID) can generate fragment ions that are specific to the C-C glycosidic bond of Ψ.

    • For 2-Thiouridine (s²U): s²U has a distinct mass from U, allowing for its direct detection and quantification based on its unique mass-to-charge ratio.

Protocol: NMR Spectroscopy for Structural Analysis

NMR spectroscopy provides detailed structural information about RNA molecules in solution.

  • Sample Preparation:

    • Prepare a concentrated solution of the purified RNA oligonucleotide in an appropriate NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O for observing imino protons).

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra (e.g., 1D ¹H, 2D NOESY, 2D TOCSY) on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign the proton resonances to specific nucleotides in the RNA sequence.

    • Analyze the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) to determine the conformation of the sugar-phosphate backbone, the glycosidic torsion angles, and the overall helical structure of the RNA.

    • The imino proton spectrum can provide direct evidence for base pairing and the local structural environment of Ψ and s²U residues.

Signaling Pathways and Functional Workflows

While specific signaling pathways directly regulated by this compound are yet to be elucidated, tRNA modifications, in general, are known to be involved in cellular stress responses and metabolic regulation. For instance, the thiolation of uridine in tRNA is linked to the TOR pathway and amino acid starvation responses.

Experimental Workflow for Functional Analysis of RNA Modifications

Functional_Analysis_Workflow Start Hypothesis: Modification X affects function Y Synthesis Synthesize RNA with and without site-specific modification X Start->Synthesis Structural_Analysis Structural Characterization (NMR, CD spectroscopy) Synthesis->Structural_Analysis Biophysical_Analysis Biophysical Analysis (Thermal melting, ITC) Synthesis->Biophysical_Analysis In_Vitro_Assay In Vitro Functional Assay (e.g., in vitro translation) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Transfection and reporter assay) Synthesis->Cell_Based_Assay Data_Analysis Data Analysis and Comparison Structural_Analysis->Data_Analysis Biophysical_Analysis->Data_Analysis In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion on the functional role of modification X Data_Analysis->Conclusion

Figure 3. Experimental workflow for studying RNA modifications.

Conclusion and Future Directions

Pseudouridine and 2-thiouridine are crucial RNA modifications that fine-tune the structure and function of RNA molecules. While our understanding of pseudouridine's roles is rapidly expanding, the world of this compound remains largely unexplored. The comparative analysis presented in this guide, based on the properties of pseudouridine and 2-thiouridine, provides a foundational framework for researchers venturing into this exciting area. Future studies employing advanced techniques in chemical synthesis, mass spectrometry, and structural biology are needed to directly characterize the properties of this compound and uncover its unique biological functions. Such knowledge will not only deepen our understanding of the epitranscriptome but also pave the way for novel RNA-based therapeutics with precisely engineered properties.

References

The Crucial Roles of 2-Thiouridine and Pseudouridine in Ribosome Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ribosome, a highly complex molecular machine, is responsible for protein synthesis, a fundamental process in all living organisms.[1] Its function is intricately regulated by a variety of factors, including the chemical modification of its ribosomal RNA (rRNA) and associated transfer RNA (tRNA) molecules.[2] These modifications are critical for the proper folding, stability, and catalytic activity of the ribosome.[3][4] This guide provides a comprehensive technical overview of two distinct and vital RNA modifications: 2-thiouridine (s²U) and pseudouridine (Ψ). It is important to note that while the term "2-thiopseudouridine" may arise from a conflation of these two, it is not a recognized modification in ribosomal biology. We will therefore address each of these pivotal modifications separately, detailing their biosynthesis, functional implications, and the experimental methodologies used to study them.

2-Thiouridine (s²U): Enhancing Translational Efficiency and Fidelity

2-thiouridine is a sulfur-containing nucleoside derived from uridine.[5] Its presence is crucial for the efficiency and accuracy of translation, particularly in specific tRNAs.

Location of 2-Thiouridine

The s²U modification is predominantly found at the wobble position (U34) of the anticodon loop in tRNAs specific for glutamate (tRNAGlu), glutamine (tRNAGln), and lysine (tRNALys). In some thermophilic organisms, a related modification, 2-thioribothymidine (s²T), is found at position 54 in the T-loop of tRNA, where it contributes to the structural stability of the tRNA molecule at high temperatures.

Biosynthesis of 2-Thiouridine

The biosynthesis of s²U is a multi-step enzymatic process that involves the transfer of sulfur from L-cysteine to the uridine base. The pathway varies between organisms.

  • In E. coli , the process is initiated by the cysteine desulfurase IscS, which provides the sulfur. This sulfur is then transferred through a relay system of Tus proteins (TusA, TusBCD complex, TusE) to the tRNA thiouridylase, MnmA. MnmA then catalyzes the final ATP-dependent thiolation of the uridine at the C2 position.

  • In B. subtilis , a more streamlined pathway exists, utilizing a dedicated cysteine desulfurase, YrvO, which directly transfers sulfur to MnmA, bypassing the need for the Tus protein relay system.

  • In Eukaryotes , the 2-thiolation of tRNA in the cytosol is carried out by the Ncs6/Urm1 pathway. This system is mechanistically distinct from the bacterial pathway and involves a thiocarboxylated intermediate, linking it to ubiquitin-like protein modification systems.

G Biosynthesis Pathway of 2-Thiouridine in E. coli cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_relay Sulfur Relay Cascade cluster_thiolation Final Thiolation cysteine L-Cysteine iscs IscS (Cysteine Desulfurase) cysteine->iscs Sulfur Source tusA TusA iscs->tusA Persulfide Transfer tusBCD TusBCD Complex tusA->tusBCD tusE TusE tusBCD->tusE mnmA MnmA (tRNA Thiouridylase) tusE->mnmA Sulfur Transfer tRNA_s2U34 tRNA with 2-Thiouridine mnmA->tRNA_s2U34 ATP-dependent Thiolation tRNA_U34 tRNA with Uridine at position 34 tRNA_U34->mnmA

Biosynthesis Pathway of 2-Thiouridine in E. coli.
Role in Ribosome Function

The primary role of s²U at the wobble position is to ensure translational fidelity and efficiency. The sulfur atom restricts the conformation of the uridine base, promoting the C3'-endo sugar pucker. This pre-structures the anticodon loop for optimal binding to the corresponding codons in the ribosomal A-site.

Key functions include:

  • Stabilizing Codon-Anticodon Pairing: The modification enhances base pairing with A and G in the third codon position, improving the recognition of specific codons.

  • Improving Ribosomal Binding: The stabilized anticodon structure improves the overall binding of the aminoacyl-tRNA to the ribosome.

  • Enhancing Translational Efficiency: By optimizing codon recognition, s²U increases the rate of protein synthesis. Measurements have shown that the s²U modification enhances the binding affinity for glutamine codons (CAA and CAG) and increases the rate of GTP hydrolysis by EF-Tu by fivefold.

  • Preventing Frameshifting: Proper pairing at the wobble position helps maintain the correct reading frame during translation.

Quantitative Data on 2-Thiouridine's Impact
ParameterUnmodified tRNAs²U-Modified tRNAFold Change/EffectReference
Binding Affinity to GlnRS (Kd) 1.6 µM0.16 µM (calculated from 10-fold improvement)~10-fold increase
GTP Hydrolysis Rate by EF-Tu Baseline5x Baseline5-fold increase
RNA Duplex Melting Temp. (Tm) 19.0 °C30.7 °C+11.7 °C stabilization
Ribosomal Binding (EFT-dependent) NormalMarkedly Decreased (when 2-thio group removed)Essential for efficient binding
Experimental Protocol: In Vitro 2-Thiouridine Synthesis Assay

This protocol outlines a method to reconstitute the biosynthesis of s²U in vitro, based on the B. subtilis system.

1. Reagents and Materials:

  • Purified YrvO and MnmA proteins.

  • In vitro transcribed tRNA substrate (e.g., tRNAGlu).

  • L-cysteine, ATP, MgCl₂, DTT, pyridoxal-5'-phosphate (PLP).

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

  • RNase inhibitors.

  • Equipment for HPLC and mass spectrometry (LC-MS).

2. Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, assemble the reaction mixture on ice. A typical 50 µL reaction would contain:

    • 5 µM YrvO

    • 5 µM MnmA

    • 10 µM tRNA substrate

    • 1 mM L-cysteine

    • 2 mM ATP

    • 0.1 mM PLP

    • Reaction Buffer to 50 µL

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • RNA Purification: Stop the reaction and purify the tRNA from the reaction mixture using a suitable RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

  • RNA Digestion: Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Analysis: Analyze the resulting nucleoside mixture by HPLC or LC-MS. Compare the chromatogram/mass spectrum to standards for uridine and 2-thiouridine to quantify the conversion efficiency. The presence of a peak corresponding to the mass and retention time of s²U confirms enzymatic activity.

Pseudouridine (Ψ): The Fifth Nucleoside

Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification. It is formed by the enzymatic isomerization of uridine, which involves rotating the base 180 degrees and forming a C-glycosidic bond between C5 of the base and C1' of the ribose, instead of the usual N1-C1' bond.

Location of Pseudouridine

Pseudouridine is widespread and found in numerous positions in both the small (SSU) and large (LSU) ribosomal subunits. These modifications cluster in functionally conserved regions of the ribosome, such as the peptidyl transferase center (PTC), the A, P, and E sites, and the intersubunit bridge. Ψ is also a highly conserved modification in tRNAs, most notably at position 55 in the TΨC loop.

Biosynthesis of Pseudouridine

Pseudouridylation is catalyzed by a family of enzymes called pseudouridine synthases (PUS).

  • Standalone Enzymes: In bacteria, specific PUS enzymes recognize and modify target uridines in rRNA and tRNA directly. For example, RsuA pseudouridylates U516 in bacterial 16S rRNA.

  • Guide RNA-directed Modification: In eukaryotes and archaea, the majority of rRNA pseudouridylation is directed by small nucleolar ribonucleoproteins (snoRNPs). These complexes consist of a guide RNA (H/ACA box snoRNA) and a set of core proteins, including the PUS enzyme (Cbf5 in yeast, DKC1 in humans). The snoRNA base-pairs with the target rRNA, positioning the enzyme to modify a specific uridine residue within an "unpaired pocket".

G Mechanism of snoRNP-guided Pseudouridylation cluster_snoRNP H/ACA snoRNP Complex cluster_process Modification Process snoRNA H/ACA snoRNA (Guide RNA) Cbf5 Cbf5/DKC1 (Pseudouridine Synthase) snoRNA->Cbf5 assembles with CoreProteins Nop10, Gar1, Nhp2 Cbf5->CoreProteins assembles with Recognition Recognition & Binding rRNA pre-rRNA Substrate TargetU Target Uridine rRNA->TargetU contains rRNA->Recognition snoRNA guides complex to target site Isomerization Catalytic Isomerization Recognition->Isomerization Uridine flipped into active site Result Pseudouridine (Ψ) in mature rRNA Isomerization->Result C-C bond formation

Mechanism of snoRNP-guided Pseudouridylation.
Role in Ribosome Function

The presence of pseudouridine has profound effects on RNA structure and ribosome function. The C5-glycosidic bond and the additional imino group (N1-H) allow Ψ to form more stable structures and an extra hydrogen bond donor.

Key functions include:

  • Structural Stabilization: Ψ provides greater rigidity to the RNA backbone and enhances base stacking, contributing to the overall stability of the ribosome's three-dimensional structure. The absence of pseudouridylation in yeast ribosomes leads to abnormal inter-subunit movements and conformational instability.

  • Fine-Tuning Ribosome Dynamics: By stabilizing key functional motifs, Ψ influences the dynamic conformational changes the ribosome undergoes during translation, such as translocation and tRNA binding.

  • Modulating RNA-Protein Interactions: The unique structural properties of Ψ can affect how ribosomal proteins and translation factors interact with the rRNA.

  • Role in Ribosome Biogenesis: Some pseudouridylation events are critical checkpoints in the assembly and maturation of ribosomal subunits. The synthase enzyme itself can act as an assembly factor, independent of its catalytic activity.

Quantitative Data on Pseudouridine's Impact
ParameterContextObservationReference
Translation Efficiency tRNA T-arm loop (Arabidopsis)Strong positive correlation between Ψ stoichiometry and the translation efficiency of respective codons.
Ribosome Conformation Yeast pseudouridine-free ribosomeDisplays abnormal inter-subunit movements compared to fully modified ribosomes.
Translation Fidelity GeneralImbalances in pseudouridylation can affect ribosomal fidelity.
Experimental Protocol: Pseudouridine Detection by CMC-based Sequencing (Ψ-Seq)

This protocol outlines a common high-throughput method to map pseudouridine sites. The chemical N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide (CMC) specifically labels Ψ, which then acts as a stop for reverse transcriptase.

1. Reagents and Materials:

  • Purified total RNA or rRNA.

  • CMC reagent, Na₂CO₃ buffer (pH 10.4).

  • Reverse transcriptase, primers, dNTPs.

  • Equipment for RNA fragmentation, library preparation, and high-throughput sequencing.

2. Procedure:

  • CMC Treatment:

    • Denature RNA by heating at 95°C and immediately placing on ice.

    • Treat the RNA with CMC in a basic buffer (e.g., 50 mM Na₂CO₃, pH 10.4) at 37°C. The CMC will form a bulky adduct on Ψ residues.

    • A parallel control reaction is run without CMC.

  • RNA Purification and Fragmentation: Purify the RNA to remove excess CMC. Fragment the RNA to a suitable size for sequencing (e.g., ~100-200 nt) using alkaline hydrolysis or enzymatic methods.

  • Reverse Transcription: Perform reverse transcription on the fragmented RNA using random or specific primers. The CMC adduct on Ψ will cause the reverse transcriptase to stall, resulting in cDNAs that terminate one nucleotide 3' to the modification site.

  • Library Preparation and Sequencing: Ligate adapters to the resulting cDNAs, amplify the library, and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference rRNA sequence.

    • Identify positions where there is a significant pile-up of read starts (3' ends of cDNAs) in the CMC-treated sample compared to the untreated control.

    • These pile-up sites correspond to the locations of pseudouridine residues.

Integrated Experimental Workflow: Ribosome Profiling

To assess the functional consequences of modifications like s²U and Ψ on translation, ribosome profiling is a powerful technique. It provides a "snapshot" of all the ribosome positions on mRNA in a cell at a specific moment, allowing for the calculation of codon translation efficiency.

G Generalized Workflow for Ribosome Profiling cluster_cell_prep 1. Sample Preparation cluster_footprinting 2. Ribosome Footprinting cluster_purification 3. RPF Isolation cluster_sequencing 4. Sequencing & Analysis cell_lysis Cell Lysis with Translation Inhibitor (e.g., CHX) nuclease Nuclease Digestion (e.g., RNase I) cell_lysis->nuclease Treat lysate isolation Isolate Monosomes via Sucrose Gradient Centrifugation nuclease->isolation Generates monosomes rpf_extraction Extract Ribosome Protected Fragments (RPFs, ~28-30 nt) isolation->rpf_extraction library_prep Library Preparation (Adapter Ligation, RT, PCR) rpf_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Align reads to transcriptome, calculate codon occupancy sequencing->analysis

Generalized Workflow for Ribosome Profiling.

Conclusion

The modifications 2-thiouridine and pseudouridine, while chemically distinct, both play indispensable roles in optimizing ribosome function. 2-thiouridine, primarily located in the tRNA anticodon, acts as a critical determinant of translational speed and accuracy by pre-organizing the anticodon loop for efficient codon recognition. Pseudouridine, distributed throughout the ribosomal RNA, serves as a key architectural element, stabilizing the ribosome's complex structure and fine-tuning the dynamic conformational changes required for protein synthesis. Understanding the biosynthesis and function of these modifications not only deepens our knowledge of the fundamental process of translation but also opens new avenues for therapeutic intervention, as dysregulation of RNA modifications is increasingly linked to human diseases.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 2-Thiopseudouridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2-Thiopseudouridine phosphoramidite, a key building block for the incorporation of this modified nucleoside into therapeutic and research-grade oligonucleotides. The synthesis involves a three-stage process: the thionation of a protected pseudouridine derivative, selective protection of the 2'-hydroxyl group, and subsequent phosphitylation to yield the final phosphoramidite. This protocol is designed to be a comprehensive guide for researchers in the fields of medicinal chemistry, nucleic acid chemistry, and drug development.

Introduction

This compound is a modified nucleoside that combines the structural features of both pseudouridine and 2-thiouridine. Pseudouridine, an isomer of uridine, is known to enhance the stability of RNA structures and modulate interactions with proteins. The 2-thio modification, on the other hand, can further influence base pairing specificity and nuclease resistance. The phosphoramidite of this compound is therefore a valuable reagent for the synthesis of modified oligonucleotides with potentially enhanced therapeutic properties, such as improved target affinity and stability. This protocol details the chemical synthesis pathway from commercially available pseudouridine to the final this compound phosphoramidite.

Chemical Synthesis Workflow

The overall synthetic strategy is a multi-step process that begins with the protection of the hydroxyl groups of pseudouridine, followed by thionation of the uracil ring, and finally, phosphitylation of the 3'-hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Protection & Thionation cluster_1 Step 2: 2'-OH Protection cluster_2 Step 3: Phosphitylation Pseudouridine Pseudouridine Protected_Pseudouridine Protected_Pseudouridine Pseudouridine->Protected_Pseudouridine  DMT-Cl, Pyridine Protected_2_Thiopseudouridine Protected_2_Thiopseudouridine Protected_Pseudouridine->Protected_2_Thiopseudouridine  Lawesson's Reagent Deprotected_2_Thiopseudouridine Deprotected_2_Thiopseudouridine Protected_2_Thiopseudouridine->Deprotected_2_Thiopseudouridine  NH4OH Selective_Protection Selective_Protection Deprotected_2_Thiopseudouridine->Selective_Protection  1. DMT-Cl  2. TBDMS-Cl Final_Phosphoramidite Final_Phosphoramidite Selective_Protection->Final_Phosphoramidite  2-Cyanoethyl N,N-diisopropyl-  chlorophosphoramidite, DIPEA

Figure 1: Overall workflow for the synthesis of this compound Phosphoramidite.

Experimental Protocols

Materials and Reagents

All reagents should be of anhydrous grade and handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

ReagentSupplierGrade
PseudouridineSigma-Aldrich≥98%
4,4'-Dimethoxytrityl chloride (DMT-Cl)Glen ResearchSynthesis Grade
PyridineAcros OrganicsAnhydrous, 99.8%
Lawesson's ReagentOakwood Chemical97%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Methanol (MeOH)J.T. BakerAnhydrous, 99.8%
Ammonium Hydroxide (NH4OH)EMD Millipore28-30% solution
tert-Butyldimethylsilyl chloride (TBDMS-Cl)TCI America>98%
ImidazoleAlfa Aesar99%
N,N-Diisopropylethylamine (DIPEA)Acros Organics≥99.5%, anhydrous
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeChemGenesSynthesis Grade
Silica GelSiliCycle60 Å, 230-400 mesh
Step 1: Synthesis of 5'-O-DMT-2-thiopseudouridine
  • 5'-O-DMT-Pseudouridine: To a solution of pseudouridine (1.0 eq) in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-pseudouridine.

  • Thionation: Dissolve the 5'-O-DMT-pseudouridine (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 eq) and reflux the mixture for 4 hours.

  • Cool the reaction mixture and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to yield 5'-O-DMT-2-thiopseudouridine.

Step 2: Synthesis of 5'-O-DMT-2'-O-TBDMS-2-thiopseudouridine
  • Selective 2'-O-Silylation: To a solution of 5'-O-DMT-2-thiopseudouridine (1.0 eq) in anhydrous pyridine, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) and imidazole (2.5 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with methanol and evaporate the solvent.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Step 3: Synthesis of 5'-O-DMT-2'-O-TBDMS-2-thiopseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
  • Phosphitylation: Dissolve the 5'-O-DMT-2'-O-TBDMS-2-thiopseudouridine (1.0 eq) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to obtain the final phosphoramidite product.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)31P NMR (ppm)
5'-O-DMT-pseudouridineC30H30N2O8562.5785-90N/A
5'-O-DMT-2-thiopseudouridineC30H30N2O7S578.6460-70N/A
5'-O-DMT-2'-O-TBDMS-2-thiopseudouridineC36H44N2O7SSi692.8975-85N/A
5'-O-DMT-2'-O-TBDMS-2-thiopseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramiditeC45H61N4O8PSSi893.1280-90~149-151 (diastereomers)

Application in Oligonucleotide Synthesis

The synthesized this compound phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis.

Oligo_Synthesis Start Start Deblocking 1. Deblocking (TCA) Start->Deblocking Coupling 2. Coupling (this compound Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Repeat Repeat for next cycle Oxidation->Repeat Repeat->Deblocking Cleavage_Deprotection Cleavage from Support & Deprotection (NH4OH) Repeat->Cleavage_Deprotection  Final Cycle Purification Purification (HPLC) Cleavage_Deprotection->Purification Final_Oligo Modified Oligonucleotide Purification->Final_Oligo

Application Notes and Protocols for Solid-Phase Synthesis of 2-Thiopseudouridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically modified oligonucleotides are pivotal in the advancement of nucleic acid therapeutics, offering enhanced stability, improved binding affinity, and tailored biological activity. Among the various modifications, 2-thiopseudouridine (s²Ψ) is a promising candidate for enhancing the therapeutic potential of oligonucleotides. This nucleoside modification, combining the features of 2-thiouridine and pseudouridine, is anticipated to confer increased nuclease resistance and thermal stability to RNA duplexes. These application notes provide a detailed overview and protocols for the solid-phase synthesis of oligonucleotides incorporating this compound.

The incorporation of 2-thiouridine has been shown to increase the thermal stability of RNA duplexes. For instance, an RNA duplex containing a 2-thiouridine modification exhibited a melting temperature (Tm) of 30.7 °C, a significant increase from the 19.0 °C of the unmodified control[1]. This stabilizing effect is a key rationale for exploring the properties of this compound modified oligonucleotides.

Synthesis of this compound Phosphoramidite

The successful solid-phase synthesis of this compound modified oligonucleotides begins with the chemical synthesis of the corresponding this compound phosphoramidite building block. While the phosphoramidite of the parent pseudouridine is commercially available, the synthesis of its 2-thio derivative requires a multi-step process. A general, conceptual pathway is outlined below.

Diagram of the conceptual synthesis pathway for this compound phosphoramidite:

G Pseudouridine Pseudouridine Protection Protection of 5'-OH and 2'-OH groups Pseudouridine->Protection Thionation Thionation of the 2-carbonyl group Protection->Thionation Phosphitylation Phosphitylation of the 3'-OH group Thionation->Phosphitylation s2Psi_amidite This compound Phosphoramidite Phosphitylation->s2Psi_amidite G Start Start with CPG-bound -nucleoside Detritylation 1. Detritylation: Removal of 5'-DMT group Start->Detritylation Coupling 2. Coupling: Addition of this compound phosphoramidite Detritylation->Coupling Oxidation 3. Oxidation: Conversion of phosphite to thiophosphate (modified step) Coupling->Oxidation Capping 4. Capping: Blocking of unreacted 5'-OH groups Oxidation->Capping Elongation Repeat cycle for oligonucleotide elongation Capping->Elongation Elongation->Detritylation Cleavage Cleavage from CPG support and deprotection Elongation->Cleavage Purification Purification and Analysis Cleavage->Purification

References

Application Notes and Protocols: Site-Specific Incorporation of 2-Thiopseudouridine into RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure-function relationships, developing RNA-based therapeutics, and engineering novel RNA molecules with enhanced properties. 2-Thiopseudouridine (s²Ψ), a derivative of pseudouridine, is a naturally occurring modification that introduces a sulfur atom at the 2-position of the uracil base. This modification can significantly impact the physicochemical properties of RNA, including its thermal stability, binding affinity, and resistance to enzymatic degradation. These characteristics make s²Ψ-modified RNA a promising candidate for various applications, including antisense oligonucleotides, siRNAs, and mRNA-based vaccines.[1][2][]

This document provides detailed protocols and application notes for the site-specific incorporation of 2-thiouridine, a closely related and more commonly utilized modification, into RNA, primarily through chemical synthesis. While the direct enzymatic incorporation of this compound is not as widely documented, the principles and applications of 2-thiouridine modification offer valuable insights.

Applications of 2-Thiouridine Modified RNA

The introduction of 2-thiouridine into RNA oligonucleotides can confer several advantageous properties:

  • Enhanced Thermal Stability: The 2-thio modification generally increases the melting temperature (Tm) of RNA duplexes, indicating a more stable structure. This is attributed to the altered electronic and steric properties of the thiocarbonyl group compared to the carbonyl group, which can lead to improved base stacking and hydrogen bonding.[2][4]

  • Improved Binding Specificity: 2-Thiouridine can enhance the discrimination between matched and mismatched base pairs. For instance, the A-s²U base pair is significantly more stable than the G-U wobble base pair, leading to higher fidelity in RNA hybridization.

  • Modulation of Gene Silencing Activity: In the context of RNA interference (RNAi), the strategic placement of 2-thiouridine in siRNA duplexes can modulate their gene silencing activity.

  • Probing RNA Structure and Function: As a structural analogue of uridine, 2-thiouridine can be used to probe the role of specific uridine residues in RNA catalysis, protein binding, and overall three-dimensional folding.

Data Presentation: Impact of 2-Thiouridine on RNA Duplex Stability

The following tables summarize quantitative data from studies investigating the effect of 2-thiouridine (s²U) incorporation on the thermodynamic stability of RNA duplexes.

Table 1: Melting Temperatures (Tm) of RNA Duplexes Containing 2-Thiouridine

RNA Duplex Sequence (5'-3')/ (3'-5')ModificationTm (°C)Reference
Gs²UUUC / GmAmAmAmCm2-Thiouridine (s²U)30.7
GUUUC / GmAmAmAmCmUnmodified (U)19.0
Gs⁴UUUC / GmAmAmAmCm4-Thiouridine (s⁴U)14.5

Table 2: Thermodynamic Parameters for RNA Duplex Formation at 37°C

DuplexModificationΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Reference
5'-YCᴹUᴹAᴹCᴹCᴹAᴹ/3'-AGAUGGUUᴹ-7.18--
s²Uᴹ-7.67--
Uᴸ-7.64--
s²Uᴸ-8.51--
5'-YCᴹUᴹAᴹCᴹCᴹAᴹ/3'-GGAUGGUUᴹ-6.79--
s²Uᴹ-7.03--
Uᴸ-7.01--
s²Uᴸ-7.45--
U:A containing duplexUnmodified (U)-10.0-47.7-37.7
s²U:A containing duplex2-Thiouridine (s²U)-10.5-45.5-35.0

Y represents the modified or unmodified uridine. M denotes 2'-O-methylated nucleotides. L denotes LNA nucleotides.

Experimental Protocols

The primary method for site-specific incorporation of 2-thiouridine into RNA is through chemical synthesis using phosphoramidite chemistry on an automated solid-phase synthesizer.

Protocol 1: Chemical Synthesis of 2-Thiouridine-Modified RNA Oligonucleotides

This protocol outlines the general steps for synthesizing RNA oligonucleotides containing 2-thiouridine at specific positions.

Materials:

  • 5'-O-DMT-2'-O-TBDMS-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or 2'-O-methyl protection

  • Controlled pore glass (CPG) solid support

  • Acetonitrile (anhydrous)

  • 5-(Benzylmercapto)-1H-tetrazole (5-BMT) or other suitable activator

  • Oxidizing reagent: tert-butyl hydroperoxide (TBHP) or 0.02 M I₂ in THF/Pyridine/H₂O (use of TBHP is recommended to prevent sulfur loss)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution: Methylamine in ethanol/DMSO or NH₄OH:EtOH (3:1 v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) or other fluoride source for 2'-O-TBDMS deprotection

  • Purification cartridges or HPLC system

Procedure:

  • Phosphoramidite Preparation: Dissolve the 2-thiouridine phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.

  • Automated Solid-Phase Synthesis: Perform the oligonucleotide synthesis on an automated DNA/RNA synthesizer using the standard β-cyanoethyl phosphoramidite chemistry cycle.

    • Deblocking: Removal of the 5'-DMT group.

    • Coupling: Activation of the phosphoramidite with 5-BMT and coupling to the 5'-hydroxyl of the growing chain. A longer coupling time (e.g., 10 minutes) may be beneficial for the modified phosphoramidite.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Oxidation of the phosphite triester to a phosphate triester. Crucially, to prevent the loss of the sulfur atom from the 2-thiouridine, use tert-butyl hydroperoxide as the oxidizing agent instead of the standard iodine/water solution.

  • Cleavage and Deprotection:

    • After completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups.

    • Use mild basic conditions to avoid side reactions. A solution of methylamine in ethanol/DMSO or a mixture of ammonium hydroxide and ethanol (3:1 v/v) incubated at 55°C overnight is recommended.

  • 2'-O-TBDMS Group Removal: Treat the crude oligonucleotide with a fluoride-containing reagent such as TEA·3HF to remove the 2'-O-TBDMS protecting groups.

  • Purification: Purify the full-length 2-thiouridine-modified RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

  • Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV-Vis spectrophotometry at 260 nm.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the chemical synthesis of 2-thiouridine-modified RNA.

Chemical_Synthesis_Workflow start Start: CPG Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple_s2U 2. Coupling (s²U Phosphoramidite) deblock->couple_s2U Incorporate s²U couple_std 2. Coupling (Standard Phosphoramidite) deblock->couple_std Incorporate standard base cap 3. Capping couple_s2U->cap couple_std->cap oxidize 4. Oxidation (TBHP) cap->oxidize cycle Repeat Cycle (n-1 times) oxidize->cycle cycle->deblock cleave 5. Cleavage & Deprotection (Mild Base) cycle->cleave Final Cycle deprotect_2OH 6. 2'-OH Deprotection (Fluoride Treatment) cleave->deprotect_2OH purify 7. Purification (HPLC/PAGE) deprotect_2OH->purify end End: Purified s²U-RNA purify->end

Caption: Workflow for solid-phase chemical synthesis of 2-thiouridine modified RNA.

Signaling Pathways and Logical Relationships

The incorporation of pseudouridine (and by extension, its thio-derivatives) into mRNA has been shown to modulate the innate immune response, particularly by reducing the activation of Protein Kinase R (PKR).

PKR_Activation_Pathway unmodified_mrna Unmodified mRNA (contains Uridine) pkr PKR unmodified_mrna->pkr Binds strongly modified_mrna Pseudouridine-modified mRNA (contains Ψ) modified_mrna->pkr Binds weakly p_pkr Phosphorylated PKR (Active) pkr->p_pkr Autophosphorylation translation Enhanced Translation pkr->translation eif2a eIF2α p_pkr->eif2a Phosphorylates p_eif2a Phosphorylated eIF2α eif2a->p_eif2a translation_inhibition Translation Inhibition p_eif2a->translation_inhibition

Caption: Pseudouridine in mRNA reduces PKR activation, leading to enhanced translation.

Conclusion

The site-specific incorporation of 2-thiouridine into RNA via chemical synthesis is a well-established method that offers significant advantages for basic research and the development of RNA-based therapeutics. The enhanced stability and specificity of 2-thiouridine-modified oligonucleotides make them valuable tools for a wide range of applications. The protocols and data presented here provide a foundation for researchers to design and synthesize their own 2-thiouridine-modified RNA molecules for their specific research needs. Further investigation into the enzymatic incorporation of this compound and its unique properties will likely open up new avenues in RNA biology and biotechnology.

References

Application Notes and Protocols for In Vitro Transcription with 2-Thiouridine Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of mRNA-based therapeutics and vaccines, the use of modified nucleotides is a cornerstone for enhancing the efficacy and safety of these molecules. The incorporation of naturally occurring modified nucleosides, such as 2-thiouridine (s2U), into in vitro transcribed (IVT) mRNA has been shown to modulate key biological properties. Notably, s2U modification can lead to a reduction in the innate immunogenicity of the mRNA, a critical factor in avoiding adverse inflammatory responses and ensuring robust protein expression. While pseudouridine (Ψ) and its derivatives like N1-methylpseudouridine (m1Ψ) are more commonly known for enhancing translational capacity and reducing immunogenicity, 2-thiouridine offers a distinct profile of characteristics.[1][2]

These application notes provide a comprehensive overview of the use of 2-Thiouridine-5'-Triphosphate (s2UTP) in the synthesis of modified mRNA. We present a summary of its effects on mRNA translation, stability, and immunogenicity, along with detailed protocols for its incorporation during in vitro transcription.

Key Benefits of 2-Thiouridine Incorporation

The substitution of uridine with 2-thiouridine in mRNA molecules has been demonstrated to confer several advantageous properties:

  • Reduced Immunogenicity: mRNA containing 2-thiouridine shows a significant reduction in the activation of innate immune sensors such as Toll-like receptors (TLRs), particularly TLR3, TLR7, and TLR8.[2] This dampening of the immune response is crucial for therapeutic applications where repeated dosing is necessary, as it minimizes the risk of inflammatory side effects. The incorporation of s2U can also lead to reduced activation of the RNA-dependent protein kinase (PKR) pathway.[3]

  • Increased Stability: The 2-thio modification can enhance the thermal stability of RNA duplexes.[4] This increased stability can contribute to a longer half-life of the mRNA molecule within the cellular environment, potentially leading to a prolonged duration of protein expression.

  • Modulated Translation Efficiency: The effect of 2-thiouridine on translation efficiency can be context-dependent. Some studies have reported poor translation efficiency in cell-free systems and cultured cells for s2U-modified mRNAs. However, the reduction in PKR activation can mitigate the general inhibition of translation often seen with unmodified IVT mRNA.

Data Summary: Comparative Analysis of Modified mRNA

The following tables summarize quantitative data on the performance of mRNA transcripts containing 2-thiouridine in comparison to unmodified (U) and pseudouridine (Ψ) containing mRNAs.

Table 1: Relative Translation Efficiency of Modified mRNA

ModificationRelative Protein Expression (vs. Unmodified mRNA)Cell/System TypeReference
Unmodified (U)100%Mammalian Cells
Pseudouridine (Ψ)>100% (often significantly higher)Mammalian Cells
2-Thiouridine (s2U)<100% (reported as poor)Mammalian Cells & Cell-free systems

Table 2: Immunogenicity Profile of Modified mRNA

ModificationKey Immune MarkerFold Change vs. UnmodifiedCell/System TypeReference
Unmodified (U)IFN-α inductionHighIn vivo (mice)
Pseudouridine (Ψ)IFN-α inductionSignificantly ReducedIn vivo (mice)
2-Thiouridine (s2U)TLR3, TLR7, TLR8 activationSignificantly ReducedIn vitro
Unmodified (U)TNF-α, IL-6, IFN-β secretionHighPrimary human macrophages
Pseudouridine (Ψ)TNF-α, IL-6, IFN-β secretionHighPrimary human macrophages

Table 3: mRNA Stability

ModificationParameterValueReference
Unmodified (U)Median mRNA half-life~7-10 hours
Pseudouridine (Ψ)Functional mRNA half-lifeIncreased vs. Unmodified
2-Thiouridine (s2U)Duplex Thermal Stability (Tm)Increased by ~11°C vs. Unmodified

Experimental Protocols

Protocol 1: In Vitro Transcription of 2-Thiouridine Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of Uridine Triphosphate (UTP) with 2-Thiouridine Triphosphate (s2UTP).

Materials:

  • Linearized DNA template with a T7 promoter (0.5 - 1.0 µg/µL)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine)

  • 100 mM ATP solution

  • 100 mM GTP solution

  • 100 mM CTP solution

  • 100 mM 2-Thiouridine-5'-Triphosphate (s2UTP) solution

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl precipitation or column-based kit)

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube. It is recommended to prepare a master mix if running multiple reactions.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
100 mM ATP1.5 µL7.5 mM
100 mM GTP1.5 µL7.5 mM
100 mM CTP1.5 µL7.5 mM
100 mM s2UTP1.5 µL7.5 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation or a commercially available silica-based column purification kit. Follow the manufacturer's instructions.

  • Quality Control:

    • Quantification: Determine the concentration of the purified mRNA using a spectrophotometer (A260).

    • Integrity: Assess the integrity and size of the transcript by denaturing agarose gel electrophoresis or using a microfluidics-based automated electrophoresis system.

Protocol 2: Capping of 2-Thiouridine Modified mRNA

For efficient translation in eukaryotic cells, a 5' cap structure is essential. Capping can be performed co-transcriptionally or post-transcriptionally.

Co-transcriptional Capping:

Incorporate a cap analog, such as Anti-Reverse Cap Analog (ARCA), into the in vitro transcription reaction. Adjust the GTP concentration to maintain a 4:1 ratio of ARCA to GTP.

Post-transcriptional Capping (Enzymatic):

Use a capping enzyme kit (e.g., Vaccinia Capping System) following the manufacturer's protocol. This typically involves sequential reactions with RNA triphosphatase, guanylyltransferase, and (guanine-N7)-methyltransferase.

Visualizations

Signaling Pathways

The incorporation of modified nucleosides like 2-thiouridine is primarily aimed at evading recognition by innate immune receptors that detect foreign RNA. Below are diagrams of key signaling pathways involved.

Innate_Immune_Response_to_IVT_mRNA cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm IVT_mRNA IVT mRNA (unmodified) TLR3 TLR3 IVT_mRNA->TLR3 dsRNA contaminants TLR7_8 TLR7/8 IVT_mRNA->TLR7_8 ssRNA RIG_I RIG-I IVT_mRNA->RIG_I 5'-triphosphate PKR PKR IVT_mRNA->PKR dsRNA contaminants s2U_mRNA s2U-modified mRNA s2U_mRNA->TLR3 Reduced Activation s2U_mRNA->TLR7_8 Reduced Activation s2U_mRNA->PKR Reduced Activation TBK1_IKKe TBK1/IKKε TLR3->TBK1_IKKe IRF3_7 IRF3/7 TLR7_8->IRF3_7 NFkB NF-κB TLR7_8->NFkB MAVS MAVS RIG_I->MAVS eIF2a eIF2α PKR->eIF2a eIF2a_P P-eIF2α PKR->eIF2a_P Phosphorylation MAVS->TBK1_IKKe MAVS->NFkB TBK1_IKKe->IRF3_7 Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3_7->Type_I_IFN Transcription NFkB->Type_I_IFN Transcription Translation_Inhibition Translation Inhibition eIF2a_P->Translation_Inhibition

Caption: Innate immune signaling pathways activated by IVT mRNA.

Experimental Workflow

The following diagram illustrates the general workflow for producing and evaluating 2-thiouridine modified mRNA.

IVT_Workflow Template_Prep 1. DNA Template Preparation (Linearization) IVT 2. In Vitro Transcription with s2UTP Template_Prep->IVT Purification 3. mRNA Purification (DNase treatment, Column/Precipitation) IVT->Purification QC 4. Quality Control (Concentration, Integrity) Purification->QC Downstream 5. Downstream Applications QC->Downstream

Caption: Workflow for 2-thiouridine modified mRNA synthesis.

Conclusion

The incorporation of 2-thiouridine triphosphate during in vitro transcription represents a valuable strategy for modulating the properties of synthetic mRNA. While it may not enhance translation to the same extent as pseudouridine, its ability to significantly reduce innate immune recognition makes it a compelling choice for therapeutic applications where minimizing immunogenicity is a primary concern. The protocols and data presented here provide a foundation for researchers to explore the potential of 2-thiouridine-modified mRNA in their specific drug development and research endeavors. Further optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiopseudouridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2-Thiopseudouridine (s²Ψ).

Troubleshooting Guides

Problem 1: Low Yield of N-Glycoside and Formation of S-Glycoside Byproduct

Question: During the glycosylation reaction between the protected ribose and 2-thiouracil, I am observing a low yield of the desired N-glycoside and significant formation of the S-glycoside isomer. How can I improve the regioselectivity of this reaction?

Answer: The formation of an S-substituted nucleoside is a common challenge in the synthesis of 2-thiouridine analogs. The choice of catalyst for the condensation reaction is critical for directing the glycosylation to the nitrogen atom.

Troubleshooting Steps:

  • Catalyst Selection: Avoid using catalysts like trimethylsilyl trifluoromethanesulfonate, which has been shown to favor the formation of the S-substituted product. Instead, utilize tin(IV) chloride (SnCl₄) in a suitable solvent such as 1,2-dichloroethane. This has been reported to yield approximately 90% of the desired N-substituted nucleoside.[1]

  • Reaction Conditions: Ensure anhydrous conditions throughout the reaction, as moisture can interfere with the catalyst and the silylated uracil.

  • Purification: Careful purification by silica gel column chromatography is necessary to separate the N- and S-glycoside isomers.

Experimental Protocol: Tin(IV) Chloride Catalyzed Glycosylation

  • Suspend 2-thiouracil in hexamethyldisilazane with a catalytic amount of ammonium sulfate and reflux to silylate the uracil.

  • After cooling and evaporating the excess hexamethyldisilazane, co-evaporate the residue with 1,2-dichloroethane.

  • Dissolve the silylated 2-thiouracil and the protected ribose donor in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0°C and add tin(IV) chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the residue by silica gel column chromatography.

Problem 2: Loss of Sulfur During Oligonucleotide Synthesis

Question: I am incorporating this compound into an RNA oligonucleotide using standard phosphoramidite chemistry, but I am observing a loss of the sulfur atom. What is causing this and how can I prevent it?

Answer: The thiocarbonyl group at the 2-position of the uracil base is susceptible to oxidation. The standard iodine-water oxidation step in phosphoramidite chemistry is too harsh and leads to desulfurization.

Troubleshooting Steps:

  • Alternative Oxidizing Agent: Replace the standard iodine (I₂)/pyridine/water oxidizing solution with a milder oxidizing agent. Tert-butyl hydroperoxide is a recommended alternative that avoids this side reaction.[2]

  • Minimize Oxidation Time: If using an alternative oxidant, ensure the oxidation step is carried out for the minimum time required for complete oxidation of the phosphite triester to prevent any potential side reactions.

Experimental Protocol: Modified Oxidation Step for s²U-containing Oligonucleotides

  • During automated solid-phase RNA synthesis, substitute the standard oxidizing reagent with a solution of tert-butyl hydroperoxide in a suitable solvent (e.g., acetonitrile).

  • Ensure the delivery and reaction times are optimized for the specific synthesizer and synthesis scale.

Problem 3: Difficulty in Removing Hydroxyl Protecting Groups

Question: I am struggling with the deprotection of the 3'-hydroxyl group. The standard methods are either inefficient or lead to degradation of my product. What is a more suitable protecting group strategy?

Answer: The choice of transient protecting groups for the hydroxyl functions is crucial, and standard groups like benzyl can be problematic for multigram scale synthesis due to difficulties in removal by hydrogenolysis.[1]

Troubleshooting Steps:

  • Alternative Protecting Group: The allyl protecting group has been shown to be a successful alternative for the 3'-hydroxyl group.[1]

  • Deprotection of Allyl Group: The allyl group can be removed under mild conditions using a palladium catalyst, avoiding the harsh conditions that might affect other parts of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges include:

  • Controlling the regioselectivity of the glycosidic bond formation to favor the N-glycoside over the S-glycoside.[1]

  • The lability of the 2-thiocarbonyl group, which is prone to oxidation during synthesis, particularly during the oxidation step of oligonucleotide synthesis.

  • Selecting and removing protecting groups for the hydroxyl and base moieties without causing side reactions or product degradation.

  • Purification of the final product and intermediates to remove isomers and other impurities.

Q2: What are the recommended deprotection conditions for oligonucleotides containing this compound?

A2: To avoid potential side reactions, such as the opening of the uracil ring, mild basic deprotection conditions are recommended. A mixture of methylamine, ethanol, and DMSO can be used for the deprotection of the resulting oligomer.

Q3: How does the presence of 2-thiouridine affect the stability of an RNA duplex?

A3: The substitution of uridine with 2-thiouridine significantly enhances the thermodynamic stability of RNA duplexes. This is attributed to favorable conformational pre-organization and improved base stacking.

Quantitative Data Summary

Table 1: Glycosylation Reaction Yields

CatalystPredominant ProductApproximate Yield of N-Glycoside
Trimethylsilyl trifluoromethanesulfonateS-substitutedLow (not specified)
Tin(IV) ChlorideN-substituted~90%

Table 2: Melting Temperatures (Tm) of RNA Duplexes

Duplex containingTm (°C)
Uridine (control)19.0
2-Thiouridine30.7
4-Thiouridine14.5

Data from studies on a pentamer RNA sequence complexed with a complementary 2'-O-methyl-ribonucleotide strand.

Visualized Workflows

glycosylation_workflow cluster_reactants Reactants cluster_reaction Glycosylation cluster_products Products & Purification Thiouracil 2-Thiouracil Silylation Silylation Thiouracil->Silylation ProtectedRibose Protected Ribose Condensation Condensation ProtectedRibose->Condensation Silylation->Condensation Silylated Thiouracil Mixture Mixture of N- and S-Glycosides Condensation->Mixture SnCl4 catalyst Purification Column Chromatography Mixture->Purification N_Glycoside Desired N-Glycoside Purification->N_Glycoside S_Glycoside S-Glycoside Byproduct Purification->S_Glycoside

Caption: Workflow for the regioselective synthesis of the N-glycoside of this compound.

oligo_synthesis_troubleshooting Start Start Oligo Synthesis with s²Ψ Phosphoramidite Coupling Coupling Step Start->Coupling Oxidation Oxidation Step Coupling->Oxidation StandardOx Standard Oxidation (I₂/Pyridine/H₂O) Oxidation->StandardOx No MildOx Mild Oxidation (tert-Butyl Hydroperoxide) Oxidation->MildOx Yes SulfurLoss Problem: Loss of Sulfur StandardOx->SulfurLoss SulfurRetention Success: Sulfur Retained MildOx->SulfurRetention Deprotection Deprotection & Cleavage SulfurRetention->Deprotection FinalProduct Final Oligonucleotide Deprotection->FinalProduct

Caption: Decision workflow for the oxidation step in oligonucleotide synthesis containing this compound.

References

improving fidelity of "2-Thiopseudouridine" incorporation by polymerases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the fidelity of 2-Thiopseudouridine (s²Ψ) incorporation by polymerases. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving s²Ψ-modified nucleic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound (s²Ψ) and why is it used?

This compound is a modified nucleoside, combining the features of pseudouridine (Ψ) and 2-thiouridine (s²U). Pseudouridine is known to enhance the stability and translational capacity of mRNA while reducing its immunogenicity.[1][2] The 2-thio modification can further modulate RNA structure and function, for instance by stabilizing U:A base pairs.[3][4][5] The combination of these modifications in s²Ψ is explored for its potential to fine-tune the properties of therapeutic RNAs.

Q2: Which type of polymerase is recommended for incorporating s²ΨTP?

Bacteriophage RNA polymerases, such as T7, T3, and SP6, are commonly used for in vitro transcription (IVT) to incorporate modified nucleotides. While specific data for s²Ψ is limited, studies on the incorporation of pseudouridine and other uridine analogs have shown that different polymerases exhibit varying error rates. For example, T7 RNA polymerase has been reported to have a higher fidelity for incorporating N1-methyl-pseudouridine (m¹Ψ) compared to SP6 RNA polymerase. Therefore, it is advisable to screen different polymerases to identify the one with the best performance for s²Ψ incorporation in your specific template context.

Q3: What are the common challenges encountered during the incorporation of s²ΨTP?

Researchers may face several challenges when incorporating this compound triphosphate (s²ΨTP) into RNA transcripts:

  • Reduced Transcription Yield: The polymerase may incorporate s²ΨTP less efficiently than the natural UTP, leading to lower overall RNA yield. This is a common issue with modified nucleotides.

  • Increased Misincorporation Rate (Lower Fidelity): The polymerase might misincorporate other nucleotides opposite to adenine in the DNA template, or misincorporate s²Ψ opposite to other bases. Studies on pseudouridine have shown an increase in the error rate of RNA synthesis by T7 RNA polymerase.

  • Abortive Transcription: The polymerase may generate a higher proportion of short, non-functional RNA fragments.

  • Context-Dependent Effects: The efficiency and fidelity of s²Ψ incorporation can be influenced by the surrounding sequence of the DNA template.

Q4: How can I assess the fidelity of s²Ψ incorporation?

Assessing the fidelity of incorporation is crucial. A common method involves:

  • Performing in vitro transcription with s²ΨTP.

  • Reverse transcribing the resulting RNA into cDNA.

  • Sequencing the cDNA using methods like Next-Generation Sequencing (NGS).

  • Aligning the sequencing reads to the known DNA template sequence to identify and quantify any misincorporations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic incorporation of this compound.

Issue 1: Low Yield of Full-Length RNA Transcript
Potential Cause Recommended Solution
Suboptimal Polymerase Activity with s²ΨTP 1. Optimize Mg²⁺ Concentration: The concentration of magnesium ions is critical for polymerase activity. Perform a titration of MgCl₂ concentration in your IVT reaction to find the optimal level for s²ΨTP incorporation.
2. Screen Different Polymerases: Test T7, T3, and SP6 RNA polymerases, as their efficiency with modified nucleotides can vary significantly.
3. Consider Engineered Polymerases: If available, use mutant variants of T7 RNA polymerase that have been engineered for better acceptance of modified nucleotides.
Degradation of s²ΨTP or RNA Product 1. Use Fresh Reagents: Ensure that the s²ΨTP and other NTPs are of high quality and have not undergone multiple freeze-thaw cycles.
2. Include RNase Inhibitors: Add a potent RNase inhibitor to your IVT reaction to prevent degradation of the RNA product.
Premature Termination of Transcription 1. Optimize Reaction Temperature: While the standard temperature for IVT is 37°C, you can test a range of temperatures (e.g., 30°C to 42°C) to see if it improves the yield of full-length transcripts.
2. Increase Incubation Time: Extend the duration of the IVT reaction to allow for more complete transcription.
Issue 2: High Rate of Nucleotide Misincorporation (Low Fidelity)
Potential Cause Recommended Solution
Inherent Lower Fidelity of Polymerase with s²ΨTP 1. Optimize NTP Concentrations: Vary the ratio of s²ΨTP to the other three NTPs. In some cases, a slight excess of the modified nucleotide may be beneficial, but a large imbalance can lead to misincorporation.
2. Choose a Higher-Fidelity Polymerase: As mentioned, different polymerases have different intrinsic error rates. T7 RNA polymerase is often a good starting point due to its generally high fidelity. Comparing it with other polymerases like SP6 is recommended.
Reaction Conditions Favoring Misincorporation 1. Adjust pH of the Reaction Buffer: The optimal pH for transcription can influence fidelity. Test a narrow range of pH values around the standard recommendation (typically pH 7.9).
2. Minimize Reaction Time: While longer incubation can increase yield, it may also lead to an accumulation of errors. Find a balance between yield and fidelity by testing different reaction times.

Data Summary

Table 1: Comparative Error Rates of Uridine Analogs with Different RNA Polymerases
Uridine AnalogRNA PolymeraseCombined First Strand Error Rate (%)*Predominant Error Type
UridineT7~0.04-
Pseudouridine (Ψ)T7~0.12rA → rΨ
N¹-methyl-Ψ (m¹Ψ)T7~0.06rA → r m¹Ψ
UridineSP6~0.08-
Pseudouridine (Ψ)SP6~0.20rA → rΨ
N¹-methyl-Ψ (m¹Ψ)SP6~0.15rA → r m¹Ψ

*Data is illustrative and based on findings for Ψ and m¹Ψ, not s²Ψ directly. Error rates can vary based on the specific RNA sequence and experimental conditions.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription (IVT) for s²Ψ Incorporation

This protocol provides a starting point for incorporating s²Ψ into an RNA transcript using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solution (100 mM each)

  • This compound-5'-Triphosphate (s²ΨTP) (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the following reaction mixture in a nuclease-free tube at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, CTP (100 mM each): 0.5 µL each

    • s²ΨTP (100 mM): 0.5 µL

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting up and down.

  • Incubate at 37°C for 2 to 4 hours.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the RNA using a suitable RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Quantify the RNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Visualizations

Experimental Workflow for Fidelity Assessment

Fidelity_Assessment_Workflow cluster_synthesis RNA Synthesis cluster_analysis Fidelity Analysis ivt In Vitro Transcription (with s²ΨTP) purification RNA Purification ivt->purification rt Reverse Transcription (RNA to cDNA) purification->rt Synthesized RNA ngs Next-Generation Sequencing rt->ngs analysis Sequence Alignment & Error Analysis ngs->analysis

Caption: Workflow for assessing the fidelity of s²Ψ incorporation.

Troubleshooting Logic for Low RNA Yield

Low_Yield_Troubleshooting start Low RNA Yield check_reagents Check Reagent Quality (NTPs, Polymerase, Template) start->check_reagents optimize_mg Optimize Mg²⁺ Concentration check_reagents->optimize_mg Reagents OK screen_pol Screen Different Polymerases (T7, T3, SP6) optimize_mg->screen_pol No Improvement success Yield Improved optimize_mg->success Yield Improved optimize_temp Optimize Reaction Temperature & Time screen_pol->optimize_temp No Improvement screen_pol->success Yield Improved use_engineered_pol Consider Engineered Polymerase optimize_temp->use_engineered_pol Still Low Yield optimize_temp->success Yield Improved use_engineered_pol->success Yield Improved

Caption: Decision tree for troubleshooting low RNA yield in IVT reactions.

References

Technical Support Center: Stability of 2-Thiopseudouridine (s²Ψ) Modified RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Thiopseudouridine (s²Ψ) modified RNA in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: Direct research on the stability of this compound (s²Ψ) is limited. Much of the information regarding the degradation of the 2-thio modification is extrapolated from extensive studies on 2-Thiouridine (s²U). The inherent stability of the pseudouridine core, with its C-C glycosidic bond, may influence the overall stability of s²Ψ-modified RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for s²Ψ-modified RNA in solution?

The primary stability issue for s²Ψ-modified RNA, similar to other 2-thio modified nucleosides, is the susceptibility of the 2-thio group to oxidation.[1][2][3] This can lead to a chemical transformation called desulfurization, where the sulfur atom is removed from the uridine base.[3]

Q2: What are the products of s²Ψ-modified RNA degradation?

Under oxidative stress, the 2-thio group of the uridine base can be desulfurized, leading to the formation of two primary degradation products: 4-pyrimidinone pseudouridine (H²Ψ) and pseudouridine (Ψ).[3] The formation of these products is highly dependent on the pH of the solution.

Q3: How does the degradation of s²Ψ affect my RNA molecule?

The desulfurization of s²Ψ to H²Ψ can have significant consequences for the function of the RNA molecule. It has been shown that the resulting H²U (and by extension, H²Ψ) exhibits a significantly lower binding affinity to its complementary strand. This loss of binding can disrupt the intended structure and function of the RNA. In some conditions, this degradation can also lead to strand scission.

Q4: Does the pseudouridine core of s²Ψ offer any stability advantages?

Yes, the C-nucleoside nature of pseudouridine, where the ribose is attached to the uracil base via a C-C bond instead of a C-N bond, has been reported to slow down the degradation of large RNA molecules. This inherent stability of the pseudouridine base may counteract some of the instability introduced by the 2-thio modification, though the primary point of failure remains the oxidative susceptibility of the sulfur atom.

Troubleshooting Guide

Issue 1: I am seeing a loss of activity or binding affinity of my s²Ψ-modified RNA over time.

  • Possible Cause: Your s²Ψ-modified RNA may be undergoing oxidative desulfurization. The resulting H²Ψ has a lower binding affinity for its complementary strand.

  • Recommended Solution:

    • Minimize Exposure to Oxidizing Agents: Be mindful of potential sources of oxidation in your buffers and reagents.

    • pH Control: Maintain a stable pH for your RNA solutions. The rate and products of desulfurization are pH-dependent.

    • Storage Conditions: Store your s²Ψ-modified RNA at -80°C in an RNase-free environment. Aliquot samples to minimize freeze-thaw cycles.

    • Incorporate Reducing Agents: For certain applications, the inclusion of a mild reducing agent like dithiothreitol (DTT) during purification and storage might help prevent oxidation. However, compatibility with downstream applications must be verified.

Issue 2: My analysis (e.g., HPLC, mass spectrometry) shows unexpected peaks corresponding to my s²Ψ-modified RNA.

  • Possible Cause: These unexpected peaks could represent the degradation products H²Ψ and Ψ.

  • Recommended Solution:

    • Characterize Degradation Products: Use analytical techniques like mass spectrometry to identify the masses of the unexpected peaks and confirm if they correspond to the desulfurization products.

    • Time-Course Experiment: Perform a time-course experiment where you analyze your s²Ψ-modified RNA at different time points under your experimental conditions. This will help you monitor the appearance and increase of degradation products.

    • Review Experimental Protocol: Carefully review your experimental protocol for any steps that might introduce oxidative stress, such as prolonged exposure to light or certain chemical reagents.

Issue 3: I am observing smearing or unexpected bands in my gel electrophoresis of s²Ψ-modified RNA.

  • Possible Cause: While smearing is often indicative of RNase contamination, significant degradation leading to strand scission can also contribute to this observation.

  • Recommended Solution:

    • Strict RNase-Free Technique: Ensure all solutions, tubes, and equipment are certified RNase-free. Wear gloves at all times.

    • Assess for Strand Scission: If you suspect strand scission, you can use analytical methods with higher resolution, such as capillary electrophoresis, to get a more precise idea of the integrity of your RNA.

    • Control for Oxidation: Implement the recommendations from Issue 1 to minimize oxidative damage that could lead to strand breaks.

Quantitative Data

The following tables summarize the known effects of the 2-thio modification on RNA stability, primarily based on studies of 2-thiouridine (s²U). This data can serve as a reference for understanding the potential behavior of s²Ψ-modified RNA.

Table 1: Effect of 2-Thiouridine (s²U) on RNA Duplex Thermal Stability

RNA DuplexModificationMelting Temperature (Tm)Change in Tm (ΔTm)Reference
Gs²UUUC / GmAmAmAmCms²U vs. U30.7 °C vs. 19.0 °C+11.7 °C
5'-CGUs²UmUUGC-3' / 3'-GC A A A A A C G-5's²Um vs. Um58.0 °C vs. 52.5 °C+5.5 °C

Table 2: Products of 2-Thiouridine (s²U) Desulfurization under Oxidative Stress

ConditionMajor ProductMinor ProductReference
In vitro with H₂O₂4-pyrimidinone nucleoside (H²U)Uridine (U)
In eukaryotic cells under oxidative stressmcm⁵H²U and mcm⁵U-

Experimental Protocols

Protocol 1: Assessment of s²Ψ-RNA Stability by HPLC Analysis

This protocol provides a general framework for assessing the stability of s²Ψ-modified RNA under specific experimental conditions.

  • Sample Preparation:

    • Prepare solutions of your s²Ψ-modified RNA at a known concentration in the buffer systems you intend to test (e.g., different pH values, presence/absence of potential oxidants).

    • Include a control sample of unmodified RNA of the same sequence.

    • Prepare a "time zero" sample by immediately flash-freezing an aliquot of each solution.

  • Incubation:

    • Incubate the prepared RNA solutions under the desired experimental conditions (e.g., 37°C for 24, 48, and 72 hours).

  • Enzymatic Digestion:

    • At each time point, take an aliquot of each sample and subject it to complete enzymatic digestion to nucleosides. A common enzyme cocktail includes Nuclease P1 and Alkaline Phosphatase. Follow the manufacturer's protocol for the digestion.

  • HPLC Analysis:

    • Analyze the digested samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector.

    • Use a suitable C18 column and a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the canonical nucleosides, s²Ψ, and potential degradation products (H²Ψ and Ψ) by comparing the retention times with known standards.

    • Quantify the peak areas to determine the percentage of intact s²Ψ-modified RNA remaining at each time point.

    • Plot the percentage of intact s²Ψ-RNA versus time to determine the degradation kinetics.

Visualizations

Oxidative_Degradation_Pathway s2Psi This compound (s²Ψ) in RNA Oxidative_Stress Oxidative Stress (e.g., H₂O₂) H2Psi 4-Pyrimidinone Pseudouridine (H²Ψ) (Major Product) Oxidative_Stress->H2Psi Desulfurization Psi Pseudouridine (Ψ) (Minor Product) Oxidative_Stress->Psi Desulfurization

Caption: Oxidative degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_s2Psi Prepare s²Ψ-RNA solution Time_Zero Take 'Time Zero' aliquot Prep_s2Psi->Time_Zero Prep_Control Prepare unmodified RNA control Prep_Control->Time_Zero Incubate Incubate samples under experimental conditions Digest Enzymatic digestion to nucleosides Incubate->Digest HPLC RP-HPLC analysis Digest->HPLC Data Quantify peak areas and determine degradation kinetics HPLC->Data

Caption: Workflow for assessing the stability of s²Ψ-modified RNA.

References

Optimizing Annealing Conditions for 2-Thiopseudouridine Probes: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing annealing conditions for experiments involving 2-Thiopseudouridine (s²Ψ) modified probes. The unique properties of this modification necessitate adjustments to standard protocols to achieve optimal hybridization specificity and signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my probe's properties?

A1: this compound is a modified nucleoside that can be incorporated into oligonucleotide probes. The sulfur substitution at the 2-position of the uracil base significantly impacts the probe's hybridization characteristics. Notably, the presence of the closely related 2-thiouridine (s²U) has been shown to stabilize RNA duplexes, leading to a substantial increase in the melting temperature (Tₘ). This increased stability is attributed to favorable conformational and thermodynamic properties of the thio-modification. Researchers can expect probes containing this compound to bind to their target sequences with higher affinity compared to unmodified probes.

Q2: How do I determine the annealing temperature for my this compound probe?

A2: Standard Tₘ calculators are designed for unmodified DNA and RNA sequences and will not provide an accurate prediction for probes containing this compound. Due to the stabilizing effect of the thio-modification, the actual Tₘ of your probe will be significantly higher than the calculated value for an equivalent unmodified probe.

The most effective method for determining the optimal annealing temperature is to perform a temperature gradient experiment. Start with a temperature range that is higher than what you would typically use for a standard probe of the same length and GC content. A good starting point is to calculate the Tₘ of the unmodified sequence and then test a gradient of temperatures above that value.

Q3: Can I use standard hybridization buffers with this compound probes?

A3: Yes, standard hybridization buffers are generally compatible with this compound probes. The key is to optimize the stringency of your hybridization and wash steps, which is primarily controlled by temperature and salt concentration. The composition of a typical hybridization buffer is designed to facilitate the binding of the probe to its target sequence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Signal 1. Annealing temperature is too high: The high stability of the this compound probe may lead you to overestimate the required annealing temperature, preventing efficient hybridization. 2. Insufficient probe concentration: The concentration of the probe may be too low for detection. 3. Poor probe penetration (for tissue/cell-based assays): The probe may not be reaching its target within the sample. 4. Degraded probe or target: The nucleic acids may have been compromised during sample preparation or storage.1. Perform a temperature gradient experiment, testing a range of lower annealing temperatures. 2. Increase the probe concentration in the hybridization buffer. 3. Optimize permeabilization steps in your protocol (e.g., proteinase K treatment). 4. Verify the integrity of your probe and target nucleic acid using gel electrophoresis or a fluorometric assay.
High Background/Non-specific Binding 1. Annealing temperature is too low: A temperature that is not stringent enough will allow the probe to bind to off-target sequences. 2. Probe concentration is too high: Excess probe can lead to non-specific binding. 3. Inadequate washing: Insufficiently stringent or brief wash steps may not remove all non-specifically bound probe. 4. Repetitive sequences in the probe: The probe sequence may have homology to other regions in the target genome/transcriptome.1. Increase the annealing temperature. A temperature gradient is recommended to find the optimal balance. 2. Reduce the probe concentration. 3. Increase the temperature and/or decrease the salt concentration of your wash buffers. Increase the duration of the wash steps. 4. If possible, design probes to avoid repetitive sequences. Blocking agents can be added to the hybridization buffer.
Uneven or Patchy Signal (in situ hybridization) 1. Uneven probe distribution: The probe may not have been applied evenly across the sample. 2. Air bubbles: Bubbles trapped under the coverslip can prevent hybridization. 3. Inconsistent sample permeabilization: The target nucleic acid may not be equally accessible across the sample.1. Ensure the hybridization solution is spread evenly over the sample. 2. Be careful to avoid introducing air bubbles when placing the coverslip. 3. Optimize and ensure consistency in your permeabilization protocol.

Experimental Protocols

Protocol for Optimizing Annealing Temperature using a Gradient

This protocol provides a general framework for determining the optimal annealing temperature for a this compound probe in a hybridization experiment (e.g., FISH or Northern blot).

1. Probe Preparation:

  • Resuspend the this compound probe in a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM.

2. Hybridization Buffer Preparation:

  • Prepare a hybridization buffer appropriate for your application. The table below provides examples of common hybridization buffer components.

3. Setting up the Gradient Hybridization:

  • Prepare multiple identical samples (e.g., slides with fixed cells, membrane with transferred RNA).

  • For each sample, prepare a hybridization mix containing the this compound probe at the desired final concentration.

  • Place each sample in a separate well of a thermal cycler with a gradient function or in separate hybridization chambers incubated at different temperatures.

  • It is recommended to set a temperature gradient that spans at least 10-15°C. For a this compound probe, a starting point could be a gradient from 5°C to 20°C above the calculated Tₘ of the corresponding unmodified probe.

4. Hybridization:

  • Denature the target nucleic acid and the probe according to your standard protocol.

  • Apply the hybridization mix to each sample, cover with a coverslip (if applicable), and incubate overnight at the different temperatures of the gradient.

5. Washing:

  • After hybridization, perform a series of washes to remove unbound probe. The stringency of the washes should be consistent across all samples in the gradient experiment.

6. Detection and Analysis:

  • Detect the probe signal using the appropriate method (e.g., fluorescence microscopy, phosphorimaging).

  • Analyze the signal intensity and specificity at each temperature in the gradient. The optimal annealing temperature will be the one that provides the strongest specific signal with the lowest background.

Data Presentation

Table 1: Common Hybridization Buffer Components
Component Typical Concentration Range Function
SSC (Saline-Sodium Citrate) 2-6xProvides the salt concentration necessary for nucleic acid hybridization.
Formamide 20-50%Lowers the melting temperature of nucleic acid duplexes, allowing for lower incubation temperatures.
Dextran Sulfate 5-10%Excluded volume agent that effectively increases the probe concentration, accelerating the hybridization rate.
SDS (Sodium Dodecyl Sulfate) 0.1-1%Detergent that helps to reduce non-specific binding.
Blocking Agents (e.g., Denhardt's solution, salmon sperm DNA) VariesBlock non-specific binding sites on the membrane or tissue.

Note: The optimal concentration of each component may vary depending on the specific application and probe sequence.

Visualizations

Annealing_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Start Start: Design & Synthesize This compound Probe CalcTm Calculate Tm of Unmodified Probe Start->CalcTm PrepSamples Prepare Identical Experimental Samples Start->PrepSamples SetGradient Set Temperature Gradient (e.g., Tm_unmodified +5°C to +20°C) CalcTm->SetGradient Hybridize Perform Hybridization PrepSamples->Hybridize SetGradient->Hybridize Wash Post-Hybridization Washes Hybridize->Wash Detect Signal Detection (Microscopy/Imaging) Wash->Detect Analyze Analyze Signal vs. Background at Each Temperature Detect->Analyze OptimalTa Determine Optimal Annealing Temperature (Ta) Analyze->OptimalTa

Caption: Workflow for optimizing the annealing temperature of this compound probes.

avoiding degradation of "2-Thiopseudouridine" during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Thiopseudouridine (s²Ψ) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (s²Ψ) degradation during sample preparation?

A1: The primary causes of s²Ψ degradation are oxidation and exposure to non-optimal pH conditions, particularly alkaline environments. The 2-thio group is susceptible to oxidation, which can lead to desulfurization. Additionally, like many modified nucleosides, s²Ψ can be sensitive to high temperatures and enzymatic degradation if not handled properly.

Q2: How does oxidation affect this compound (s²Ψ)?

A2: Oxidation, often from exposure to air, reactive oxygen species (ROS), or oxidizing agents like hydrogen peroxide, can cause the loss of the sulfur atom from the 2-position of the uracil base (a process called desulfuration). This results in the conversion of s²Ψ to pseudouridine (Ψ) or other byproducts such as 4-pyrimidinone nucleoside, which will lead to inaccurate quantification and misinterpretation of experimental results.

Q3: What is the optimal pH range for handling samples containing this compound (s²Ψ)?

A3: To minimize degradation, samples containing s²Ψ should be maintained in a slightly acidic to neutral pH range (pH 5.0-7.0). Alkaline conditions (pH > 7.6) have been shown to promote the desulfuration of the related compound 2-thiouridine, leading to the formation of uridine as the major product. Mildly acidic conditions, on the other hand, can help preserve the integrity of the molecule.

Q4: Can freezing and thawing of samples affect the stability of this compound (s²Ψ)?

A4: Yes, repeated freeze-thaw cycles should be avoided. While freezing itself is a standard preservation method, the process of thawing can introduce transient changes in local pH and solute concentrations, which may contribute to degradation over time. It is recommended to aliquot samples into single-use volumes to minimize the number of freeze-thaw cycles.

Q5: Are there specific enzymes I should be concerned about during RNA extraction and digestion?

A5: During RNA isolation, it is critical to inhibit endogenous RNases, which can non-specifically degrade the RNA backbone. When preparing samples for nucleoside-level analysis (e.g., by LC-MS), the choice of nucleases for RNA digestion is important. Ensure that the nucleases used (such as Nuclease P1 and Phosphatase) are of high purity and free from contaminating activities that could modify or degrade s²Ψ. It's also crucial to follow the enzyme manufacturer's recommended buffer conditions and incubation times to ensure complete and specific digestion without inducing artifacts.

Troubleshooting Guides

Issue 1: Low or no detectable this compound (s²Ψ) signal in LC-MS analysis.
Possible Cause Troubleshooting Step Recommended Action
Oxidative Degradation Review sample handling and storage conditions.- Use freshly prepared, deoxygenated buffers for all steps.- Minimize exposure of the sample to air; work in a low-oxygen environment if possible.- Add antioxidants like dithiothreitol (DTT) at a low concentration (e.g., 0.1-0.5 mM) to buffers, but test for compatibility with your downstream analysis.- Store samples at -80°C under an inert atmosphere (e.g., argon).
pH-induced Degradation Check the pH of all buffers and solutions used during sample preparation.- Ensure all buffers are within the optimal pH range of 5.0-7.0.- Avoid alkaline buffers (pH > 7.5) at all stages, including RNA resuspension and enzymatic digestion.
Incomplete RNA Digestion Verify the efficiency of the enzymatic digestion to release s²Ψ nucleosides.- Optimize nuclease concentrations and incubation times.- Use a control RNA transcript containing s²Ψ to validate the digestion protocol.- Ensure the digestion buffer composition meets the enzyme's requirements.
High-Temperature Degradation Assess the temperature used during sample processing steps.- Avoid prolonged incubation at elevated temperatures. If a heating step is necessary (e.g., for denaturation), keep it as short as possible.- Perform enzymatic digestions at the optimal temperature for the enzymes (typically 37°C).
Issue 2: High variability in this compound (s²Ψ) quantification between technical replicates.
Possible Cause Troubleshooting Step Recommended Action
Inconsistent Sample Handling Standardize the entire sample preparation workflow.- Prepare a detailed, step-by-step protocol and adhere to it strictly for all samples.- Minimize the time samples spend at room temperature.- Ensure consistent timing for all incubation steps.
Contamination with Oxidants or Metals Check the purity of reagents and water.- Use high-purity, nuclease-free water and analytical grade reagents.- Be aware that metal ions can catalyze oxidation; consider using chelating agents like EDTA in your buffers if compatible with your workflow.
Matrix Effects in LC-MS Evaluate the sample matrix for interfering substances.- Perform a spike-and-recovery experiment by adding a known amount of s²Ψ standard to your sample matrix to assess for signal suppression or enhancement.- Optimize the chromatographic separation to resolve s²Ψ from interfering components.

Experimental Protocols & Methodologies

Protocol 1: General Handling and Storage of s²Ψ-containing RNA
  • Resuspension: Resuspend RNA pellets in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.3) or nuclease-free water (which is typically slightly acidic). Avoid alkaline buffers like Tris-HCl at pH > 7.5.

  • Quantification: Determine RNA concentration using a spectrophotometer (e.g., NanoDrop) immediately after resuspension.

  • Aliquoting: Aliquot the RNA into single-use, low-binding tubes to minimize freeze-thaw cycles.

  • Storage: For short-term storage (less than a week), store at -20°C. For long-term storage, store at -80°C. For maximum stability, consider storing under an inert gas like argon.

Protocol 2: Enzymatic Digestion of RNA to Nucleosides for LC-MS Analysis
  • Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine:

    • RNA sample (1-2 µg)

    • Nuclease P1 buffer (final concentration: 20 mM ammonium acetate, pH 5.3)

    • Nuclease P1 (2-5 units)

    • Nuclease-free water to a final volume of 45 µL.

  • First Digestion: Incubate at 37°C for 2 hours.

  • Second Digestion: Add 5 µL of bacterial alkaline phosphatase buffer (final concentration to be 1X as per manufacturer's recommendation) and 1 µL of bacterial alkaline phosphatase (1 unit).

  • Final Incubation: Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes. Transfer the supernatant containing the nucleosides to a new tube for LC-MS analysis. Alternatively, use a 10 kDa molecular weight cutoff filter to remove the enzymes.

Visualizations

Degradation Pathway of this compound

s2P This compound (s²Ψ) P Pseudouridine (Ψ) s2P->P Desulfurization H2U 4-Pyrimidinone Ribonucleoside s2P->H2U Desulfuration Deg Degraded Fragments s2P->Deg Ox Oxidizing Conditions (e.g., H₂O₂, Air) Ox->s2P pH Alkaline pH (pH > 7.5) pH->s2P Enz Non-specific Nucleases Enz->s2P

Caption: Potential degradation pathways for this compound.

Recommended Sample Preparation Workflow

cluster_0 RNA Isolation cluster_1 Quality Control & Storage cluster_2 Digestion for Nucleoside Analysis A Start: Cell/Tissue Lysis (with RNase inhibitors) B RNA Extraction (e.g., Trizol, Column-based) A->B C Resuspend RNA in Slightly Acidic Buffer (pH 5.3) B->C D Quantify & Aliquot C->D E Store at -80°C D->E F Thaw Single-Use Aliquot E->F G Enzymatic Digestion (Nuclease P1 & Phosphatase) @ 37°C, pH ~5.3 F->G H Enzyme Removal (Filtration/Precipitation) G->H I LC-MS Analysis H->I

Caption: Recommended workflow for preparing s²Ψ-containing RNA.

Validation & Comparative

The Impact of Thiolation on RNA Duplex Stability: A Comparative Analysis of 2-Thiopseudouridine and 4-Thiouridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA structure and function is paramount. This guide provides a detailed comparison of two common thiolated uridine analogs, 2-thiopseudouridine (s²U) and 4-thiouridine (s⁴U), and their differential impacts on the stability of RNA duplexes. The following analysis is supported by quantitative experimental data and detailed methodologies to aid in the design and interpretation of nucleic acid-based research and therapeutics.

The substitution of an oxygen atom with a sulfur atom in the uridine base can dramatically alter the physicochemical properties of an RNA molecule. The position of this thiolation—at the 2-position (s²U) or the 4-position (s⁴U)—determines whether the modification will stabilize or destabilize an RNA duplex, a critical factor in applications ranging from antisense oligonucleotides to RNA interference.

Executive Summary of Key Findings:

  • This compound (s²U) significantly stabilizes RNA duplexes. This stabilization is primarily attributed to the preference of the s²U nucleotide for a C3'-endo sugar pucker, which pre-organizes the RNA strand into an A-form helical geometry, favorable for duplex formation.[1][2][3] This effect leads to a substantial increase in the melting temperature (Tm) of the RNA duplex.

  • 4-Thiouridine (s⁴U) generally destabilizes RNA duplexes. In contrast to s²U, the incorporation of s⁴U leads to a decrease in the melting temperature compared to unmodified RNA duplexes.[2][4]

  • The stabilizing effect of s²U is context-dependent. While s²U consistently enhances the stability of Watson-Crick base pairing with adenosine (A), its effect on G-U wobble pairs is destabilizing. This property can be exploited to increase the specificity of RNA-RNA interactions.

  • 4-Thiouridine can selectively stabilize G-U wobble pairs. Conversely, s⁴U has been shown to increase the stability of base pairing with guanosine (G) more than with adenosine (A), which can be useful in specific contexts where G-U pairing is desired.

Quantitative Analysis of RNA Duplex Stability

The thermodynamic stability of RNA duplexes can be quantified by measuring the change in melting temperature (Tm) and the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of duplex formation. The following tables summarize key experimental findings from the literature, comparing the effects of s²U and s⁴U to unmodified uridine (U).

Table 1: Comparison of Melting Temperatures (Tm) of RNA Duplexes

RNA Duplex Sequence (5'-3')ModificationTm (°C)Change in Tm (ΔTm) vs. UnmodifiedReference
Gs²UUUC / GₘAₘAₘAₘCₘ2-Thiouridine (s²U)30.7+11.7
GUUUC / GₘAₘAₘAₘCₘUnmodified (U)19.00
Gs⁴UUUC / GₘAₘAₘAₘCₘ4-Thiouridine (s⁴U)14.5-4.5

Conditions: 100 mM NaCl, 25 mM phosphate buffer, 0.5 mM EDTA, pH 7.0. The complementary strand consists of 2'-O-methylated ribonucleotides.

Table 2: Thermodynamic Parameters for RNA Duplex Formation

DuplexΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
s²U-A pair containing duplex-4.8-29.9-81.4
U-A pair containing duplex-2.8-22.3-63.3
s⁴U-A pair containing duplex-2.2-20.6-60.0
s²U:A containing heptamer-10.5-45.5-113.7
U:A containing heptamer-10.0-47.7-122.8

Note: The thermodynamic parameters were derived from UV melting curves. The heptamer duplexes were 5′-uagcs²Ucc-3′ paired with 3′-aucgAgg-5′ and their unmodified counterparts. The pentamer duplexes are the same as in Table 1.

Experimental Methodologies

The data presented above were primarily obtained through UV thermal denaturation studies and NMR spectroscopy.

UV Thermal Denaturation (Melting) Studies

This is a common technique to determine the thermal stability of nucleic acid duplexes.

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Thermal Denaturation cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis (with or without s²U/s⁴U) purification HPLC Purification synthesis->purification quantification UV-Vis Quantification (at >80°C) purification->quantification annealing Annealing of Complementary Strands quantification->annealing spectrophotometer UV-Vis Spectrophotometer with Peltier Temperature Controller annealing->spectrophotometer heating Controlled Heating (e.g., 1°C/min increments) spectrophotometer->heating absorbance Record Absorbance vs. Temperature (e.g., at 260, 270, or 330 nm) heating->absorbance melting_curve Generate Melting Curve (Absorbance vs. Temperature) absorbance->melting_curve first_derivative Calculate First Derivative melting_curve->first_derivative thermo_params Calculate Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) from van't Hoff plots melting_curve->thermo_params tm_determination Determine Tm (Peak of First Derivative) first_derivative->tm_determination

Figure 1: Workflow for determining RNA duplex stability via UV thermal denaturation.

Detailed Protocol:

  • Oligonucleotide Synthesis and Purification: RNA oligonucleotides, both unmodified and containing s²U or s⁴U, are chemically synthesized using standard phosphoramidite chemistry. The products are then purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

  • Sample Preparation: The purified single-stranded RNA oligonucleotides are quantified by measuring their absorbance at a high temperature (e.g., >80 °C) where they exist as single strands. Complementary strands are then mixed in a 1:1 molar ratio in a buffer solution, typically containing 1 M NaCl, 10-20 mM sodium cacodylate, and a chelating agent like EDTA at a neutral pH.

  • Thermal Melting: The samples are placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The absorbance of the sample is monitored at a specific wavelength (e.g., 260 nm for standard RNA, 270 nm for s²U-containing, and 330 nm for s⁴U-containing duplexes) as the temperature is gradually increased.

  • Data Analysis: A melting curve of absorbance versus temperature is generated. The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the peak of the first derivative of the melting curve. Thermodynamic parameters (ΔG°, ΔH°, and ΔS°) are calculated by analyzing the dependence of Tm on the concentration of the oligonucleotides (van't Hoff analysis).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural insights into the effects of these modifications. For instance, imino proton NMR studies have corroborated the stability order of s²U > U > s⁴U by observing differences in proton exchange rates, chemical shifts, and line widths, all of which are indicative of duplex stability. These studies have also confirmed that the overall A-form helical structure is maintained upon incorporation of these modified nucleosides.

Structural Basis for Stability Differences

The contrasting effects of this compound and 4-thiouridine on RNA duplex stability stem from their influence on the local and global structure of the RNA.

  • This compound: The sulfur atom at the 2-position promotes a C3'-endo sugar pucker conformation. This pre-organizes the phosphodiester backbone into an A-form helix, which is the standard conformation for RNA duplexes. This pre-organization reduces the entropic penalty of duplex formation, contributing to the observed stabilization. Additionally, the 2-thio group can enhance base stacking interactions.

  • 4-Thiouridine: The structural basis for the destabilizing effect of 4-thiouridine is less well-defined but is thought to arise from less favorable electronic and steric effects of the sulfur atom at the 4-position within the context of a standard A-form RNA duplex.

Implications for Research and Drug Development

The choice between using this compound and 4-thiouridine in synthetic RNA oligonucleotides has significant practical implications:

  • Antisense and siRNA applications: For applications requiring high affinity and stability of the RNA duplex with its target mRNA, incorporation of s²U is highly advantageous. The increased Tm can lead to enhanced potency and duration of action. The ability of s²U to discriminate against G-U wobble pairs can also improve the specificity of targeting.

  • RNA structure-function studies: The use of s⁴U can be valuable for probing specific interactions, particularly those involving G-U pairs. Its photo-crosslinking properties upon exposure to UV light also make it a useful tool for studying RNA-protein interactions and RNA structure.

  • Aptamer development: The stability imparted by s²U can be beneficial in the development of RNA aptamers with improved binding affinities and resistance to nucleases.

Conclusion

This compound and 4-thiouridine, while both single-atom substitutions of uridine, exert opposing effects on the stability of RNA duplexes. This compound is a powerful stabilizing modification that can enhance the affinity and specificity of RNA-RNA interactions. In contrast, 4-thiouridine generally destabilizes duplexes but offers unique properties for studying specific base-pairing and for use as a photo-crosslinking agent. A thorough understanding of these differences is crucial for the rational design of RNA-based tools and therapeutics.

References

Cross-Validation of 2-Thiopseudouridine Sequencing with Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the epitranscriptome, the accurate detection and quantification of RNA modifications are paramount. 2-Thiopseudouridine (s2Ψ), a rare but potentially significant modification, presents unique challenges for identification. This guide provides a comparative overview of current sequencing technologies applicable to 2-thio modifications and the gold-standard biochemical assays used for their validation. We present a framework for the cross-validation of these methods, complete with experimental protocols and data presentation formats, to ensure high-confidence identification of this modified nucleoside.

Data Presentation: Sequencing vs. Biochemical Methods

The robust identification of RNA modifications relies on the orthogonal validation of sequencing data with an independent biochemical method. Below is a comparison of the expected quantitative outputs from a sequencing-based approach, such as PAQS-seq for 2-thio modifications, and a mass spectrometry-based biochemical assay for this compound.

FeatureSequencing (e.g., PAQS-seq)Biochemical Assay (e.g., LC-MS/MS)
Principle of Detection Periodate oxidation of 2-thio groups leads to specific signatures (mutations/deletions) in reverse transcription, detected by next-generation sequencing.Direct detection of the mass-to-charge ratio of the modified nucleoside after RNA digestion.
Quantitative Readout Semi-quantitative: Modification level is inferred from the frequency of mutation or deletion at a specific site.Quantitative: Absolute quantification is possible with the use of stable isotope-labeled internal standards.
Resolution Single nucleotide.Single nucleoside (within a digested fragment).
Sensitivity Dependent on sequencing depth; can detect low-abundance modifications with sufficient coverage.High sensitivity, capable of detecting femtomole quantities of a modification.
Specificity Specific to 2-thio modifications. May not distinguish between different 2-thio-modified isomers (e.g., s2U vs. s2Ψ) without further validation.Highly specific: Can distinguish between isomers with the same mass through chromatographic separation and fragmentation patterns.
Coverage Transcriptome-wide (currently demonstrated for tRNAs).Typically targeted to specific RNA species or requires enrichment.
Validation Requirement Requires biochemical validation to confirm the identity of the modification causing the sequencing signature.Considered a gold-standard validation method.

Experimental Protocols

Detailed methodologies for both a sequencing-based approach and a biochemical assay are crucial for reproducibility and comparison.

Protocol 1: PAQS-seq for 2-Thio Modification Detection

Periodate-dependent Analysis of Queuosine and Sulfur modification sequencing (PAQS-seq) can identify 2-thio-modified uridines in tRNA.[1][2][3] While not explicitly demonstrated for this compound, its principle of targeting 2-thio modifications makes it a candidate for investigation.

1. RNA Isolation and Preparation:

  • Isolate total RNA from the cells or tissues of interest using a standard protocol (e.g., TRIzol extraction).

  • Ensure the quality and integrity of the RNA using a Bioanalyzer or equivalent.

2. Periodate Treatment:

  • For each sample, prepare two reactions: one with sodium periodate and a control without.

  • Resuspend 10 µg of total RNA in 20 µL of 50 mM NaOAc (pH 5.2).

  • To the treatment sample, add 2.5 µL of 50 mM sodium periodate. To the control, add 2.5 µL of water.

  • Incubate the reactions in the dark at room temperature for 30 minutes.

  • Quench the reaction by adding 2.5 µL of 1 M glucose and incubate in the dark at room temperature for 5 minutes.

  • Purify the RNA using an RNA cleanup kit.

3. tRNA-Seq Library Preparation:

  • Proceed with a tRNA-seq library preparation protocol. This typically involves:

    • Deacylation of tRNAs.

    • Ligation of a 3' adapter.

    • Reverse transcription with a primer that includes a unique molecular identifier (UMI).

    • Ligation of a 5' adapter.

    • PCR amplification.

4. Sequencing and Data Analysis:

  • Sequence the libraries on an Illumina platform.

  • After demultiplexing, trim adapters and align reads to the reference transcriptome (e.g., a database of tRNA sequences).

  • Analyze the aligned reads for periodate-dependent mutations and deletions at known uridine positions. An increase in the mutation/deletion rate at a specific site in the periodate-treated sample compared to the control is indicative of a 2-thio modification.

Protocol 2: LC-MS/MS for this compound Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct detection and quantification of RNA modifications.

1. RNA Isolation and Digestion:

  • Isolate the RNA of interest (e.g., total RNA, or a specific RNA species enriched by immunoprecipitation).

  • Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • For quantitative analysis, spike in a known amount of a stable isotope-labeled this compound standard before digestion.

2. Liquid Chromatography Separation:

  • Inject the digested nucleoside mixture onto a reverse-phase HPLC column.

  • Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

3. Mass Spectrometry Analysis:

  • Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in positive ion mode.

  • Perform selected reaction monitoring (SRM) to detect the specific transition of the parent ion (protonated this compound) to a characteristic fragment ion.

    • The mass transition for this compound would be distinct from that of pseudouridine and uridine.

  • Quantify the amount of this compound by comparing the peak area of the endogenous nucleoside to that of the stable isotope-labeled internal standard.

Mandatory Visualizations

Diagram 1: Experimental Workflow for PAQS-seq

PAQS_seq_workflow total_rna Total RNA Isolation periodate_treatment Periodate Treatment (+/-) total_rna->periodate_treatment rna_cleanup RNA Cleanup periodate_treatment->rna_cleanup library_prep tRNA-Seq Library Preparation rna_cleanup->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis: Alignment & Mutation Calling sequencing->data_analysis result Identification of 2-Thio Modification Sites data_analysis->result

Caption: Workflow for detecting 2-thio modifications using PAQS-seq.

Diagram 2: Experimental Workflow for LC-MS/MS Detection of this compound

LCMS_workflow rna_isolation RNA Isolation (with Isotope Standard) enzymatic_digestion Enzymatic Digestion to Nucleosides rna_isolation->enzymatic_digestion hplc HPLC Separation enzymatic_digestion->hplc msms Tandem Mass Spectrometry (SRM) hplc->msms quantification Quantification of s2Ψ msms->quantification

Caption: Workflow for quantitative detection of s2Ψ by LC-MS/MS.

References

Comparative Functional Analysis of 2-Thiopseudouridine (s2Ψ) Modified mRNA

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with chemically modified nucleotides playing a pivotal role in enhancing the efficacy and safety of these molecules. Among the various modifications, 2-thiopseudouridine (s2Ψ) has emerged as a candidate for fine-tuning the properties of mRNA. This guide provides an objective comparison of s2Ψ-modified mRNA with other common alternatives, namely pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ), supported by experimental data and detailed protocols.

Executive Summary

Nucleoside modifications are critical for overcoming the inherent instability and immunogenicity of in vitro transcribed (IVT) mRNA. While pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are well-established modifications known to enhance protein expression and reduce innate immune activation, this compound (s2Ψ) presents a more nuanced profile. Experimental evidence indicates that while s2Ψ modification can effectively suppress the innate immune response, it generally leads to a significant reduction in protein translation compared to Ψ and m1Ψ. This unique characteristic suggests that s2Ψ may be advantageous in specific applications where minimal protein expression is desired alongside potent immune silencing.

Data Presentation: Quantitative Comparison of Modified mRNA

The following tables summarize the quantitative data from comparative functional assays of mRNA containing different uridine modifications. The data is presented as relative performance to unmodified mRNA.

Table 1: Relative Protein Expression

mRNA ModificationReporter GeneCell TypeRelative Protein Expression (vs. Unmodified mRNA)Reference
Unmodified (U) LuciferaseRabbit Reticulocyte Lysate1.0
Pseudouridine (Ψ) LuciferaseRabbit Reticulocyte Lysate~2.0
This compound (s2Ψ/s2U) LuciferaseRabbit Reticulocyte LysatePoor/Low
Unmodified (U) Renilla Luciferase293 Cells1.0
Pseudouridine (Ψ) Renilla Luciferase293 Cells~10.0
This compound (s2Ψ/s2U) Renilla Luciferase293 CellsPoor/Not Translated
N1-methylpseudouridine (m1Ψ) Reporter GeneMammalian Cell LinesUp to ~13-fold higher than Ψ

Table 2: Immunogenicity Profile

mRNA ModificationImmune SensorCytokine/Marker MeasuredRelative Immune Response (vs. Unmodified mRNA)Reference
Unmodified (U) TLR3, TLR7, TLR8Pro-inflammatory cytokinesHigh
Pseudouridine (Ψ) TLR3, TLR7, TLR8Pro-inflammatory cytokinesGreatly diminished
This compound (s2Ψ/s2U) TLR3, TLR7, TLR8, RIG-IPro-inflammatory cytokinesAbrogated/Diminished
N1-methylpseudouridine (m1Ψ) Innate immune sensorsIntracellular innate immunogenicityReduced compared to Ψ

Experimental Protocols

Detailed methodologies for the key comparative assays are provided below.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating modified nucleosides such as this compound.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Reaction Buffer (e.g., HighYield T7 Reaction Buffer)

  • ATP, GTP, CTP solutions

  • UTP and/or s2UTP, ΨTP, m1ΨTP solutions

  • Dithiothreitol (DTT)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I

  • RNA purification kit

Procedure:

  • Thaw all components at room temperature, except for T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:

    • Nuclease-free water

    • Reaction Buffer

    • DTT

    • ATP, GTP, CTP

    • UTP and/or modified UTP (e.g., for complete substitution, replace UTP entirely with s2UTP)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantify the mRNA concentration and verify its integrity using gel electrophoresis.

Luciferase Reporter Assay for Protein Expression

This protocol measures the protein expression from transfected modified mRNA using a luciferase reporter system.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Cell culture medium

  • Modified mRNA encoding a luciferase (e.g., Firefly or Renilla)

  • Transfection reagent (e.g., Lipofectamine)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Plate cells in a multi-well plate and grow to 70-80% confluency.

  • Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for the desired time (e.g., 24 hours).

  • After incubation, wash the cells once with PBS.

  • Add lysis buffer to each well and incubate at room temperature for 10-15 minutes to lyse the cells.

  • Transfer the cell lysate to a microfuge tube and centrifuge to pellet debris.

  • Add a small volume of the supernatant (cell extract) to a luminometer tube or a well of an opaque 96-well plate.

  • Inject the luciferase assay substrate and measure the luminescence using a luminometer.

mRNA Stability Assay

This protocol determines the half-life of modified mRNA in cells using the transcriptional inhibitor Actinomycin D.

Materials:

  • Cells transfected with modified mRNA

  • Actinomycin D stock solution (in DMSO)

  • Cell culture medium

  • TRI Reagent or other RNA extraction reagent

  • qRT-PCR reagents

Procedure:

  • Transfect cells with the modified mRNA of interest as described above.

  • After a suitable expression period, add Actinomycin D to the cell culture medium to a final concentration of 5-10 µg/mL to inhibit further transcription.

  • Collect cell samples at various time points after Actinomycin D addition (e.g., 0, 1, 2, 4, 6, 8 hours).

  • At each time point, lyse the cells and extract total RNA using TRI Reagent.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to determine the amount of the specific mRNA remaining at each time point.

  • Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to an exponential decay curve.

Western Blot for Protein Analysis

This protocol allows for the qualitative and semi-quantitative analysis of protein expressed from the modified mRNA.

Materials:

  • Cells transfected with modified mRNA

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g.,

2-Thiopseudouridine's Impact Across RNA Architectures: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of modified nucleosides is paramount. Among these, 2-Thiopseudouridine (s2Ψ), a derivative of pseudouridine, presents a compelling case for its significant influence on the structure and function of various RNA molecules. This guide provides a comparative analysis of s2Ψ in different RNA structures, supported by experimental data and detailed methodologies, to illuminate its potential in therapeutic and research applications.

Structural and Functional Implications of this compound

This compound is a post-transcriptional modification where the oxygen atom at the C2 position of pseudouridine is replaced by a sulfur atom. This seemingly subtle change instigates significant alterations in the local RNA structure, primarily by promoting a C3'-endo sugar pucker conformation. This conformational preference contributes to a more rigid A-form helical structure in RNA, enhancing base stacking interactions.[1][2] The functional consequences of these structural changes are observed across different types of RNA, from transfer RNA (tRNA) to messenger RNA (mRNA).

In Transfer RNA (tRNA)

Historically, s2Ψ is well-characterized in the anticodon loop of tRNAs, particularly at the wobble position (position 34). Its presence is crucial for accurate and efficient protein translation. The 2-thio group enhances the rigidity of the anticodon loop, which is thought to facilitate precise codon-anticodon recognition on the ribosome.[1][3] Specifically, 2-thiolation stabilizes U:A base pairs and destabilizes U:G wobble pairs, thereby improving the fidelity of translation.[4] In some organisms, such as thermophiles, 2-thioribothymidine (s²T) at position 54 in the T-loop of tRNA contributes to the overall structural stability of the molecule, which is essential for its function at high temperatures.

In Messenger RNA (mRNA)

The incorporation of modified nucleosides, including pseudouridine and its derivatives, into in vitro-transcribed mRNA has emerged as a cornerstone of modern RNA therapeutics, most notably in the development of COVID-19 vaccines. While N1-methyl-pseudouridine has been a primary focus, this compound also demonstrates beneficial properties. The inclusion of s2Ψ in mRNA can reduce its immunogenicity by dampening the activation of innate immune sensors like Toll-like receptors (TLRs). Furthermore, the enhanced structural stability conferred by s2Ψ can contribute to increased translational capacity and biological stability of the mRNA molecule.

In Other RNA Structures

The principles of s2Ψ-mediated stabilization and structural ordering are applicable to other RNA contexts as well. For instance, in small interfering RNAs (siRNAs), the introduction of s2Ψ can modulate the thermodynamic stability of the duplex, which in turn can influence its gene-silencing activity. The stabilizing effect of s2Ψ is not limited to canonical Watson-Crick base pairing; it has also been shown to stabilize s2U:s2U self-pairs to a degree comparable to a native A:U base pair.

Comparative Performance Data

The following tables summarize key quantitative data from various studies, highlighting the comparative effects of this compound on RNA properties.

RNA Type & ContextModificationMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C) vs. UnmodifiedReference
Pentamer RNA duplexUnmodified (U)19.0-
Pentamer RNA duplex2-Thiouridine (s2U)30.7+11.7
Pentamer RNA duplex4-Thiouridine (s4U)14.5-4.5
tRNA-Lys anticodon stemUnmodifiedNot specified-
tRNA-Lys anticodon stemPseudouridine (Ψ) at position 39Not specified+5

Table 1: Thermal Stability of RNA Duplexes. This table illustrates the significant increase in thermal stability conferred by 2-thiouridine compared to unmodified uridine and 4-thiouridine in a model RNA duplex. The stabilizing effect of pseudouridine in a tRNA context is also shown for comparison.

RNA TypeModificationRelative Translational CapacityImmunogenicity (IFN-α induction)Reference
mRNAUnmodifiedLowerHigh
mRNAPseudouridine (Ψ)HigherDiminished
mRNA2-Thiouridine (s2U)Not explicitly quantified but implied to be higherDiminished

Table 2: Functional Comparison of Modified mRNA. This table summarizes the general findings on how modifications like pseudouridine and 2-thiouridine can enhance the therapeutic potential of mRNA by increasing protein production and reducing unwanted immune responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound-containing RNA.

Chemical Synthesis of this compound-Containing Oligonucleotides

The synthesis of RNA oligonucleotides containing s2Ψ is typically achieved using solid-phase phosphoramidite chemistry.

  • Phosphoramidite Preparation: A 3'-phosphoramidite derivative of 2-thiouridine is required. This may be commercially available or synthesized in-house.

  • Solid-Phase Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer. The 2-thiouridine phosphoramidite is incorporated at the desired position in the oligonucleotide sequence.

  • Modified Oxidation Step: A critical deviation from standard RNA synthesis protocols is the oxidation step. Standard iodine-water-pyridine oxidizers can lead to the loss of the sulfur atom from the 2-thiouridine. To prevent this, a milder oxidizing agent such as tert-butyl hydroperoxide is used.

  • Deprotection: The completed oligonucleotide is cleaved from the solid support and deprotected. Mild basic conditions (e.g., methylamine in ethanol/DMSO) are often employed to avoid potential side reactions with other modified nucleosides if present.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

UV Thermal Denaturation Analysis

UV thermal denaturation is a standard method to determine the melting temperature (Tm) and thermodynamic stability of nucleic acid duplexes.

  • Sample Preparation: The s2Ψ-containing RNA oligonucleotide and its complementary strand are mixed in a buffer solution (e.g., sodium phosphate buffer with NaCl).

  • Instrumentation: The analysis is performed using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition: The absorbance of the sample, typically at 260 nm, is monitored as the temperature is gradually increased. As the duplex melts into single strands, the absorbance increases (hyperchromic effect).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is typically found from the first derivative of the melting curve. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can also be derived from the melting curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA molecules in solution.

  • Sample Preparation: The purified s2Ψ-containing RNA is dissolved in a suitable buffer, often containing D₂O to suppress the water signal. For observing imino protons, the sample is prepared in a 90% H₂O/10% D₂O mixture.

  • Data Acquisition: A variety of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These can include:

    • 1D ¹H NMR: To observe imino protons, which provide information on base pairing.

    • 2D NOESY/ROESY: To determine through-space proximities between protons, which is used to deduce the overall 3D structure.

    • 2D COSY/TOCSY: To identify through-bond scalar couplings, which helps in assigning resonances to specific sugar and base protons.

  • Data Analysis: The NMR data is processed and analyzed to determine parameters such as sugar pucker conformation (C3'-endo vs. C2'-endo), glycosidic torsion angles, and internucleotide distances. These parameters are then used to build a model of the RNA structure.

Visualizing the Impact and Workflow

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_analysis Biophysical Analysis synthesis_start s2Ψ Phosphoramidite solid_phase Solid-Phase Synthesis synthesis_start->solid_phase oxidation t-BuOOH Oxidation solid_phase->oxidation deprotection Mild Deprotection oxidation->deprotection purification HPLC Purification deprotection->purification uv_melting UV Thermal Melting purification->uv_melting nmr_spec NMR Spectroscopy purification->nmr_spec thermo_data Thermodynamic Data (Tm, ΔG) uv_melting->thermo_data structural_data 3D Structure nmr_spec->structural_data

Experimental workflow for s2Ψ-RNA synthesis and analysis.

structural_effect uridine Uridine (U) C2'=endo preferred Flexible Conformation less_stable {Less Stable Helix|Weaker Base Stacking} uridine->less_stable Leads to s2_psi This compound (s2Ψ) C3'=endo preferred Rigid Conformation more_stable {More Stable A-form Helix|Enhanced Base Stacking} s2_psi->more_stable Leads to

Comparative structural effects of Uridine vs. This compound.

References

Safety Operating Guide

Safe Disposal of 2-Thiopseudouridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 2-Thiopseudouridine are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety Considerations

General Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[4]

  • Prevent the formation of dust or aerosols during handling.

  • Do not eat, drink, or smoke in laboratory areas where chemicals are handled.

  • Wash hands thoroughly after handling the compound.

Disposal Pathway for this compound

The proper disposal of this compound, as with most laboratory chemicals, follows a regulated hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.

    • Ensure the container has a secure, screw-on cap to prevent spills.

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks. The secondary container should be able to hold at least 110% of the volume of the primary container.

    • Keep the waste container closed except when adding waste.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste accumulation time limits and quantity restrictions.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters relevant to the safe handling of related compounds, which can serve as a conservative guide for this compound.

ParameterValue (for related compounds)Source
pH for Drain Disposal (General Guideline) 5.5 - 10.5 (Not Recommended for this compound)
Maximum Accumulation of Hazardous Waste Up to 55 gallons (check institutional limits)
Hazardous Waste Collection Timeframe Within 90 days of first accumulation (check institutional limits)
Secondary Containment Volume 110% of the primary container's volume

Experimental Protocols

Accidental Spill Clean-up:

In the event of a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment: Don appropriate PPE, including a respirator if dust is present.

  • Containment and Clean-up:

    • Gently cover the spill with an absorbent material to prevent the generation of dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Avoid dry sweeping which can create airborne dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Waste Generation (Solid this compound and contaminated materials) B Step 2: Segregation (Separate from other chemical waste) A->B C Step 3: Containerization (Use labeled, sealed, compatible container) B->C D Step 4: Storage (Designated area with secondary containment) C->D E Step 5: EH&S Pickup (Schedule and await collection) D->E F Step 6: Final Disposal (Managed by certified hazardous waste vendor) E->F

Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
2-Thiopseudouridine
Reactant of Route 2
2-Thiopseudouridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.